Odm-207
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(3,5-dimethyl-1,2-oxazol-4-yl)-7-methoxy-3-methyl-1-(pyridin-2-ylmethyl)quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-13-9-16-10-18(21-14(2)24-28-15(21)3)20(27-4)11-19(16)25(22(13)26)12-17-7-5-6-8-23-17/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGWSVHZXWFLIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(C=C2N(C1=O)CC3=CC=CC=N3)OC)C4=C(ON=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1801503-93-4 | |
| Record name | ODM-207 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1801503934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ODM-207 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL5NEF7JDK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
ODM-207: A Technical Guide to a Selective BET Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ODM-207 is a potent, orally bioavailable, and selective pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] Structurally distinct from benzodiazepine-like BET inhibitors such as JQ1, this compound has demonstrated significant anti-tumor activity in a range of preclinical cancer models, including hematological malignancies, prostate cancer, and breast cancer.[1][3][4] Its mechanism of action involves the disruption of chromatin remodeling and the downregulation of key oncogenic drivers, most notably c-Myc.[4] A first-in-human Phase 1 clinical trial (NCT03035591) has established its safety profile and pharmacokinetic properties in patients with selected solid tumors, identifying a maximum tolerated dose and highlighting a narrow therapeutic window.[1][5][6] This guide provides an in-depth overview of the technical data and methodologies associated with the preclinical and clinical evaluation of this compound.
Core Mechanism of Action
BET proteins are epigenetic readers that bind to acetylated lysine residues on histones, recruiting transcriptional machinery to promote the expression of genes involved in cell proliferation and survival.[2] this compound competitively binds to the acetylated lysine recognition motifs within the bromodomains of BET proteins, effectively preventing their interaction with chromatin.[1] This displacement of BET proteins from gene promoter and enhancer regions leads to the transcriptional repression of key oncogenes.[1] A primary and well-documented downstream effect of this compound is the potent downregulation of c-Myc transcription, a critical driver in many human cancers.[4]
The following diagram illustrates the core signaling pathway inhibited by this compound.
Caption: Mechanism of this compound action in the cell nucleus.
Quantitative Data
The following tables summarize the available quantitative data for this compound, covering its biochemical potency, cellular activity, and clinical pharmacokinetics.
Table 1: Biochemical and Cellular Activity
| Parameter | Target/Assay | Value | Source |
| IC₅₀ | BRD4 | ≤ 1 µM | [7] |
| IC₅₀ | DNA Damage Response (DDR) | 2.12 µM | [3] |
Note: Detailed binding affinities (Ki) and IC₅₀ values for individual BET bromodomains (BRD2, BRD3, BRDT) and against a broader panel of non-BET bromodomains are not publicly available but preclinical studies describe this compound as a "highly potent pan-BET inhibitor" with "minimal cross-reactivity".[1][2]
Table 2: Phase 1 Clinical Pharmacokinetics (NCT03035591)
| Parameter | Condition | Value | Source |
| Maximum Tolerated Dose (MTD) | Oral, once daily | 2 mg/kg | [5][6] |
| Time to Peak Concentration (Tₘₐₓ) | N/A | 2 - 6 hours | [2][5] |
| Exposure (AUC₀₋₂₄) | Fed vs. Fasted | 1.5-fold higher under fed conditions | [2][5] |
| Metabolism | Primary Metabolite | Demethylation product | [2][5] |
| Metabolite/Parent Ratio (AUC₀₋t) | Day 1 | 0.1 - 0.2 | [2][5] |
| Metabolite/Parent Ratio (AUC₀₋t) | Day 15 | 0.1 - 0.5 | [2][5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below. These represent standard industry protocols that can be adapted for specific studies.
Cell Viability / Antiproliferation Assay
This protocol is based on standard tetrazolium reduction assays (e.g., MTT) or ATP-based luminescence assays used to determine the IC₅₀ of this compound in cancer cell lines.
Caption: Workflow for a typical cell viability assay.
Methodology:
-
Cell Culture: Culture human prostate (e.g., 22Rv1, VCaP) or breast (e.g., MCF-7) cancer cells in appropriate media (e.g., RPMI-1640 or DMEM with 10% FBS).
-
Seeding: Plate cells in 96-well microplates at a density of 2,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include wells with medium containing the vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Quantification (ATP-based Assay Example):
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
-
Analysis: Convert raw luminescence units to percentage of viability relative to the DMSO-treated control wells. Plot the results as a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Western Blot for Target Protein Modulation
This protocol is used to detect changes in the expression of key proteins like c-Myc and ERα following treatment with this compound.
Methodology:
-
Cell Treatment: Seed cells (e.g., 22Rv1 for c-Myc, MCF-7 for ERα) in 6-well plates. Treat with this compound at specified concentrations (e.g., 100 nM, 500 nM) or DMSO for a set time (e.g., 24-48 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and separate by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-c-Myc, anti-ERα) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., anti-Actin, anti-GAPDH).
-
Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify changes in protein levels relative to the loading control.
In Vivo Xenograft Tumor Model
This protocol describes a subcutaneous xenograft model, such as the 22Rv1 prostate cancer model, to evaluate the in vivo efficacy of this compound.[4]
Methodology:
-
Cell Preparation: Harvest 22Rv1 prostate cancer cells during their exponential growth phase. Resuspend the cells in a sterile solution, such as a 1:1 mixture of PBS and Matrigel, at a concentration of approximately 3-7 x 10⁷ cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 3-7 x 10⁶ cells) into the flank of 6-8 week old male immunodeficient mice (e.g., BALB/c nude or NSG).
-
Tumor Growth and Randomization: Monitor the mice regularly for tumor formation. When tumors reach a palpable volume (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Treatment Administration: Administer this compound orally, once daily, at the desired dose levels (e.g., 10 mg/kg, 25 mg/kg). The control group receives the vehicle solution.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified maximum size. Euthanize the animals and excise the tumors for weighing and further analysis (e.g., immunohistochemistry, Western blot).
Mandatory Visualizations
Context-Dependent Signaling Pathways
This compound's effects are context-dependent. In prostate cancer, it primarily targets the c-Myc oncogene. In estrogen receptor-positive (ER+) breast cancer, it affects both c-Myc and the ERα signaling axis.
Caption: Context-dependent signaling effects of this compound.
Clinical Trial Workflow (Phase 1)
The first-in-human study of this compound followed a standard Phase 1 dose-escalation design to determine safety and the MTD.
Caption: Workflow of the Phase 1 clinical trial for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. First-in-human Phase 1 open label study of the BET inhibitor this compound in patients with selected solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. d-nb.info [d-nb.info]
- 6. First-in-human Phase 1 open label study of the BET inhibitor this compound in patients with selected solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
ODM-207: A Technical Overview of a Novel BET Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ODM-207 is a potent and selective, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] Structurally distinct from the classic benzodiazepine-based BET inhibitors, this compound has demonstrated significant anti-proliferative activity across a range of hematological and solid tumor models in preclinical studies.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available experimental data for this compound, intended to support further research and development efforts.
Chemical Structure and Physicochemical Properties
This compound is chemically identified as 6-(3,5-dimethyl-4-isoxazolyl)-7-methoxy-3-methyl-1-(2-pyridinylmethyl)-2(1H)-quinolinone.[5][6] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 6-(3,5-dimethyl-4-isoxazolyl)-7-methoxy-3-methyl-1-(2-pyridinylmethyl)-2(1H)-quinolinone | [5][6] |
| Molecular Formula | C₂₂H₂₁N₃O₃ | [1][5] |
| Molecular Weight | 375.42 g/mol | [1][5] |
| CAS Number | 1801503-93-4 | [1][5] |
| SMILES | COC1=C(C=C2C=C(C)C(=O)N(CC3=CC=CC=N3)C2=C1)C4=C(C)ON=C4C | [1] |
| Solubility | DMSO: 38 mg/mL (101.21 mM); Ethanol: 4 mg/mL; Water: Insoluble | [1] |
| Storage Stability | ≥ 4 years at -20°C as a solid | [5] |
Mechanism of Action
This compound functions as a pan-inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[2][7] These proteins are epigenetic "readers" that play a crucial role in regulating gene transcription.
The core mechanism involves the following steps:
-
Binding to Acetylated Lysine: BET proteins recognize and bind to acetylated lysine residues on histone tails through their tandem bromodomains.[7]
-
Recruitment of Transcriptional Machinery: This binding event facilitates the recruitment of transcriptional regulators, such as the positive transcription elongation factor b (P-TEFb), to chromatin.
-
Gene Transcription: The assembled complex then promotes the transcription of target genes, many of which are key oncogenes like c-MYC and other drivers of cell proliferation and survival.[3]
This compound competitively binds to the acetylated lysine-binding pockets of the BET bromodomains.[2][6] This prevents the tethering of BET proteins to chromatin, thereby disrupting the downstream transcriptional activation of their target oncogenes.[2][6] This leads to cell cycle arrest, cellular senescence, and apoptosis in susceptible cancer cells.[3][4]
Caption: Mechanism of action of this compound as a BET inhibitor.
Preclinical and Clinical Data
In Vitro Activity
This compound has demonstrated potent anti-proliferative effects across a wide array of cancer cell lines.
| Cell Line Type | Effect | IC₅₀ | Reference |
| Cutaneous Apocrine Sweat Gland Carcinoma | Potent DNA damage response | 2.12 µM | [1] |
| Human Metastatic Apocrine Sweat Gland Cancer | Reduced proliferation | 1.99 µM | [5] |
| PALB2-deficient Sweat Gland Cancer (with Olaparib) | Decreased proliferation, induced DNA double-strand breaks | 650 nM | [5] |
| Various Hematological and Solid Tumors | Potent inhibition of cell viability | Not specified | [4] |
| ER+ Breast Cancer | Inhibition of proliferation, G0/G1 cell cycle arrest | Not specified | [8] |
| Prostate Cancer (VCaP, 22Rv1) | Attenuated cell growth, c-Myc downregulation | Not specified | [3] |
In Vivo Activity
Oral administration of this compound has shown significant tumor growth inhibition in various xenograft models, including those for prostate and breast cancer, at well-tolerated doses.[3][4][8]
Clinical Trial Data
A first-in-human, open-label, Phase 1 study (NCT03035591) evaluated the safety, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with selected solid tumors.[7][9][10]
| Parameter | Finding | Reference |
| Study Population | 35 patients with selected solid tumors, including 12 with castrate-resistant prostate cancer | [7][9] |
| Dosing | Oral, once daily | [7][9] |
| Maximum Tolerated Dose | 2 mg/kg (limited by cumulative toxicity) | [7][9] |
| Dose-Limiting Toxicity | Intolerable fatigue | [7][9] |
| Common Adverse Events | Thrombocytopenia, asthenia, nausea, anorexia, diarrhea, fatigue, vomiting | [7][9] |
| Efficacy | No partial or complete responses were observed | [7][9] |
| Conclusion | This compound showed increasing exposure with dose escalation and was safe up to 2 mg/kg but had a narrow therapeutic window. | [7][9][10] |
Pharmacokinetics
| Parameter | Finding | Reference |
| Absorption | Slow absorption with a median Tₘₐₓ between 2 and 6 hours | [7] |
| Food Effect | Plasma exposure (AUC₀₋₂₄) was 1.5-fold higher under fed conditions compared to fasting. | [7] |
| Metabolism | The main metabolite is a demethylation product of this compound. | [7] |
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol provides a general workflow for assessing the anti-proliferative effects of this compound.
Caption: Workflow for an in vitro cell proliferation assay.
Methodology:
-
Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
The following day, the cells are treated with a serial dilution of this compound.
-
After an incubation period of 48 to 96 hours, a cell viability reagent is added to the wells.[1][4]
-
The signal (e.g., luminescence or absorbance) is measured using a plate reader.
-
The data is normalized to vehicle-treated controls, and the half-maximal inhibitory concentration (IC₅₀) is calculated using non-linear regression analysis.
Western Blot for c-Myc Expression
This protocol outlines the steps to validate the on-target effect of this compound by measuring the downregulation of c-Myc.
Methodology:
-
Prostate cancer cells (e.g., VCaP) are treated with this compound or a vehicle control for a specified time (e.g., 24 hours).
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against c-Myc and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities are quantified to determine the relative change in c-Myc expression.[3]
Phase 1 Clinical Trial Design
The NCT03035591 study followed a standard design for a first-in-human dose-escalation trial.
Caption: Logical flow of the NCT03035591 Phase 1 clinical trial.
Methodology: The study consisted of a dose-escalation part and a food-effect evaluation.[7][9]
-
Dose Escalation: A 3+3 design was employed where patients received oral this compound once daily in 28-day cycles. Cohorts of 3-6 patients were enrolled at escalating dose levels until the maximum tolerated dose (MTD) was determined.[7]
-
Food Effect: A separate cohort of patients received a single dose of this compound under fasted conditions, followed by a washout period, and then another dose after a light breakfast to evaluate the effect of food on the drug's pharmacokinetics.[7]
Conclusion
This compound is a novel, potent BET bromodomain inhibitor with a well-defined mechanism of action and demonstrated preclinical anti-tumor activity. While the initial Phase 1 clinical trial indicated a narrow therapeutic window and limited single-agent efficacy in the patient populations studied, the compound remains a valuable tool for epigenetic research.[7][9] Further investigation into combination therapies, such as with PARP inhibitors or CDK4/6 inhibitors, may unlock its therapeutic potential.[5][8] The detailed data and protocols presented in this guide serve as a resource for scientists and researchers dedicated to advancing cancer epigenetics and drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | C22H21N3O3 | CID 118224658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. First-in-human Phase 1 open label study of the BET inhibitor this compound in patients with selected solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. First-in-human Phase 1 open label study of the BET inhibitor this compound in patients with selected solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. First-in-human Phase 1 open label study of the BET inhibitor this compound in patients with selected solid tumours [ouci.dntb.gov.ua]
Unraveling the Pharmacodynamics of ODM-207: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ODM-207 is an orally bioavailable small molecule inhibitor targeting the Bromodomain and Extra-Terminal (BET) family of proteins, which has shown potential as an antineoplastic agent.[1][2] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action through signaling pathway diagrams.
Core Mechanism of Action
This compound functions as a pan-inhibitor of the BET protein family, which includes BRD2, BRD3, BRD4, and BRDT.[2] These proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails. This interaction is crucial for the recruitment of transcriptional machinery to chromatin, thereby activating the expression of key oncogenes involved in cell proliferation and survival.[2][3]
By competitively binding to the acetylated lysine-binding pockets of BET bromodomains, this compound displaces these proteins from chromatin.[2] This disruption of the BET protein-histone interaction leads to the suppression of target gene transcription, including the critical oncogene MYC.[4] The downregulation of MYC and other oncogenic drivers ultimately results in cell cycle arrest and inhibition of tumor growth.[1][4]
Quantitative Pharmacodynamic Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity
| Target | Parameter | Value (µM) | Cell Line/System |
| BRD4 | IC50 | ≤ 1 | Biochemical Assay |
| DNA Damage Response | IC50 | 2.12 | Cutaneous Apocrine Sweat Gland Carcinoma Cells |
Note: Specific IC50 values for a broad range of cancer cell lines and binding affinities (Kd) for individual BET family members are not publicly available at the time of this guide's compilation.
Table 2: Clinical Pharmacodynamics (Phase 1 Study - NCT03035591) [5][6][7]
| Parameter | Value | Population |
| Maximum Tolerated Dose (MTD) | 2 mg/kg | Patients with selected solid tumors |
| Dose-Limiting Toxicity | Intolerable fatigue | Patients with selected solid tumors |
| Common Adverse Events | Thrombocytopenia, asthenia, nausea, anorexia, diarrhea, fatigue, vomiting | Patients with selected solid tumors |
Signaling Pathway
The following diagram illustrates the established signaling pathway affected by this compound.
Caption: this compound inhibits BET proteins, leading to downregulation of MYC and cell cycle regulators.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's pharmacodynamics. These are generalized protocols that can be adapted for specific experimental needs.
Cell Viability Assay (MTT/XTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow Diagram:
Caption: Workflow for determining cell viability after this compound treatment.
Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.
-
Incubation: Incubate for 2-4 hours at 37°C, protected from light.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect and quantify the expression of specific proteins, such as MYC, CDK4, and Cyclin D1, following treatment with this compound.
Workflow Diagram:
Caption: Standard workflow for Western blot analysis of protein expression.
Methodology:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with this compound or vehicle for the desired time. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-MYC, anti-CDK4, anti-Cyclin D1) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
RNA Sequencing (RNA-Seq)
RNA-Seq is used to perform a global analysis of gene expression changes induced by this compound.
Workflow Diagram:
Caption: High-level workflow for RNA sequencing analysis.
Methodology:
-
Cell Treatment and RNA Isolation: Treat cells with this compound or vehicle. Isolate total RNA using a column-based kit or TRIzol reagent.
-
RNA Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
Library Preparation: Prepare sequencing libraries from high-quality RNA samples. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated upon this compound treatment compared to the vehicle control.
-
Pathway Analysis: Perform gene ontology and pathway enrichment analysis to identify the biological processes affected by this compound.
-
Conclusion
This compound is a potent BET inhibitor that disrupts the transcriptional program of cancer cells by displacing BET proteins from chromatin. This leads to the downregulation of key oncogenes such as MYC, resulting in cell cycle arrest and reduced tumor cell proliferation. While further studies are needed to fully elucidate its efficacy across a broader range of malignancies and to determine more precise pharmacodynamic parameters, the available data and established methodologies provide a solid foundation for ongoing research and development of this promising therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. First-in-human Phase 1 open label study of the BET inhibitor this compound in patients with selected solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. First-in-human Phase 1 open label study of the BET inhibitor this compound in patients with selected solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
Methodological & Application
Application Notes and Protocols for Preclinical Studies of ODM-207
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the preclinical evaluation of ODM-207, a potent and selective BET bromodomain inhibitor. The following sections detail quantitative data from in vitro and in vivo studies, step-by-step experimental methodologies, and visualizations of key signaling pathways and workflows.
Introduction to this compound
This compound is a novel, orally bioavailable small molecule that targets the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] By binding to the acetylated lysine recognition motifs of BET bromodomains, this compound disrupts chromatin remodeling and prevents the transcription of key oncogenes, such as MYC.[1][2][3] Preclinical studies have demonstrated its anti-tumor activity in various hematological malignancies and solid tumors, including ER+ breast cancer and colon carcinoma.[2][3][4][5][6][7] Notably, this compound has also shown the potential to modulate the tumor immune microenvironment, leading to immune-mediated anti-tumor effects.[4][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vivo Dosage and Administration of this compound
| Animal Model | Tumor Type | Dosage | Administration Route | Dosing Schedule | Key Findings | Reference |
| BALB/c Mice | Syngeneic CT26 Colon Carcinoma | 30 mg/kg | Oral | Daily | Statistically significant tumor growth inhibition; comparable to anti-mouse PD-1 antibody. | [4][6] |
| N/A | ER+ Ma3366 Patient-Derived Xenograft | Not Specified | Not Specified | Not Specified | Suppression of tumor growth. | [2][5][7] |
Table 2: In Vitro Efficacy of this compound
| Cell Line/Model | Assay Type | Concentration | Duration | Key Findings | Reference |
| Cutaneous Apocrine Sweat Gland Carcinoma Patient-Derived Tumor Cells | DNA Damage Response | IC50 of 2.12 µM | Not Specified | Potent activity. | [8] |
| Cutaneous Apocrine Sweat Gland Carcinoma Patient-Derived Tumor Cells | Cell Viability | 500 nM | 48 hours | Potentiated by RNAi inhibition of RAD52-dependent HR. | [8] |
| ER+ Breast Cancer Cell Lines | Proliferation | Not Specified | Not Specified | Effective inhibition of proliferation; induction of G0/G1 cell cycle arrest. | [2] |
| ER+ Breast Cancer Cell Lines | Combination Study | Sub-IC50 concentrations | Not Specified | Synergizes with palbociclib (CDK4/6 inhibitor). | [2] |
| Mouse Splenocytes | Immune Cell Activation | Not Specified | 4 days | Increased activated cytotoxic CD8+ T cells (increased IFNγ and granzyme B). | [4][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in preclinical studies of this compound.
Protocol 1: Syngeneic Mouse Tumor Model for In Vivo Efficacy
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in an immunocompetent mouse model.
Materials:
-
BALB/c mice (6-8 weeks old)
-
CT26 colon carcinoma cells
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Cell Culture: Culture CT26 cells in appropriate media until they reach the desired confluence for injection.
-
Tumor Implantation:
-
Harvest and resuspend CT26 cells in sterile PBS or appropriate media.
-
Subcutaneously inject 1 x 10^6 CT26 cells into the flank of each BALB/c mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Administration:
-
Randomize mice into treatment and control groups.
-
Administer this compound (30 mg/kg) or vehicle control orally on a daily basis.
-
-
Endpoint and Analysis:
-
Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint (e.g., maximum allowed size).
-
Euthanize mice and excise tumors for further analysis (e.g., weight, histology, immune cell profiling).
-
Compare tumor growth between the this compound treated and vehicle control groups to determine efficacy.
-
Protocol 2: Patient-Derived Xenograft (PDX) Model for ER+ Breast Cancer
Objective: To assess the anti-tumor activity of this compound in a human-relevant breast cancer model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
ER+ Ma3366 patient-derived breast cancer tissue
-
This compound
-
Surgical tools for tissue implantation
-
Matrigel (optional)
Procedure:
-
Tissue Preparation:
-
Thaw cryopreserved Ma3366 PDX tissue or use fresh tumor fragments.
-
Cut the tumor tissue into small pieces (e.g., 2-3 mm³).
-
-
Surgical Implantation:
-
Anesthetize the mouse.
-
Make a small incision to expose the mammary fat pad.
-
Implant a single tumor fragment into the mammary fat pad. The use of Matrigel can enhance engraftment.
-
Suture the incision.
-
-
Tumor Growth and Treatment:
-
Monitor mice for tumor development.
-
Once tumors are established, randomize mice into treatment groups.
-
Administer this compound or vehicle control according to the planned dosing schedule and route.
-
-
Efficacy Evaluation:
-
Measure tumor volume regularly.
-
At the end of the study, harvest tumors for downstream analysis (e.g., RNA sequencing, western blotting).
-
Protocol 3: In Vitro Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., ER+ breast cancer cell line)
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include vehicle-only wells as a control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Protocol 4: Western Blotting for Cell Cycle Proteins
Objective: To analyze the effect of this compound on the expression of cell cycle regulatory proteins like CDK4 and Cyclin D1.
Materials:
-
This compound treated and untreated cell lysates
-
Protein lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CDK4, anti-Cyclin D1, anti-Actin or -Tubulin as loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in protein lysis buffer and quantify protein concentration.
-
SDS-PAGE: Separate protein lysates by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control to determine changes in protein expression.
Protocol 5: FACS Analysis of Activated CD8+ T Cells
Objective: To quantify the population of activated cytotoxic CD8+ T cells in response to this compound treatment.
Materials:
-
Single-cell suspension from mouse splenocytes or tumor tissue
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD8, anti-IFNγ, anti-Granzyme B)
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the tissue of interest.
-
Surface Staining: Stain the cells with the anti-CD8 antibody.
-
Fixation and Permeabilization: Fix and permeabilize the cells to allow for intracellular staining.
-
Intracellular Staining: Stain the cells with anti-IFNγ and anti-Granzyme B antibodies.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Gate on the CD8+ T cell population and analyze the expression of IFNγ and Granzyme B to determine the percentage of activated cytotoxic T cells.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Preclinical evaluation workflow for this compound.
References
- 1. 2.11. In Vitro Cell Proliferation Assay [bio-protocol.org]
- 2. Protocol to study the immune profile of syngeneic mouse tumor models. [escholarship.org]
- 3. Approaching RNA-seq for Cell Line Identification [bio-protocol.org]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. wp.uthscsa.edu [wp.uthscsa.edu]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 8. RNA sequencing for cancer cell lines analysis [bio-protocol.org]
ODM-207 Treatment in Patient-Derived Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ODM-207 is a potent and selective, orally bioavailable pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). Structurally distinct from other well-known BET inhibitors such as JQ1, this compound represents a novel therapeutic agent with significant anti-neoplastic potential.[1] This document provides a comprehensive overview of the preclinical application of this compound in patient-derived cancer cells, including its mechanism of action, quantitative data on its anti-proliferative effects, and detailed protocols for key experimental procedures.
Mechanism of Action
BET proteins are epigenetic "readers" that play a critical role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histone tails, which are key markers of active chromatin. This interaction facilitates the recruitment of transcriptional machinery to the promoters and enhancers of target genes, including critical oncogenes like MYC.[2][3]
This compound exerts its anti-cancer effects by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains. This action displaces BET proteins from chromatin, thereby preventing the transcription of key genes involved in cancer cell proliferation, survival, and growth.[1] The downstream effects of this compound are context-dependent, leading to cell cycle arrest, senescence, or apoptosis in different cancer cell types.[1][4]
Caption: Mechanism of action of this compound.
Data Presentation
This compound has demonstrated potent anti-proliferative activity across a range of patient-derived cancer cells. The following table summarizes the available quantitative data on its efficacy.
| Cancer Type | Patient-Derived Model | Readout | IC50 / Effect | Reference |
| Cutaneous Apocrine Sweat Gland Carcinoma | Patient-Derived Tumor Cells | Cell Viability | 2.12 µM | [5] |
| General | N/A | BRD4 Inhibition | ≤ 1 µM | [6] |
| ER+ Breast Cancer | Patient-Derived Xenograft (Ma3366) | Tumor Growth | Significant Suppression | [7] |
| Castrate-Resistant Prostate Cancer (CRPC) | 22Rv1 Xenograft | Tumor Growth | Significant Suppression | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound in patient-derived cancer cells.
Cell Viability Assay (4-Day Growth Inhibition)
This protocol is designed to determine the anti-proliferative effect of this compound on patient-derived cancer cells grown in a 2D culture.
Materials:
-
Patient-derived cancer cells
-
Appropriate cell culture medium and supplements
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Harvest and count patient-derived cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 0.01 nM to 10 µM.
-
Include a vehicle control (e.g., 0.1% DMSO in medium).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for 96 hours (4 days) at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for cell viability assay.
Western Blotting for Protein Expression Analysis
This protocol is used to assess the effect of this compound on the expression levels of key proteins such as c-Myc, CDK4, and Cyclin D1.
Materials:
-
Patient-derived cancer cells
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-CDK4, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Boil samples for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze band intensities relative to a loading control (e.g., β-actin).
-
Patient-Derived Xenograft (PDX) Model Study
This protocol outlines the in vivo evaluation of this compound in a patient-derived xenograft model.
Materials:
-
Immunocompromised mice (e.g., NSG or NOD/SCID)
-
Patient-derived tumor fragments or cell suspension
-
Matrigel (optional, for cell suspensions)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia and surgical tools
Procedure:
-
Tumor Implantation:
-
Anesthetize the mice.
-
Implant a small fragment of the patient's tumor subcutaneously into the flank of each mouse. Alternatively, inject a suspension of patient-derived cells mixed with Matrigel.
-
-
Tumor Growth and Cohort Formation:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound orally once daily at a predetermined dose.
-
Administer the vehicle control to the control group.
-
-
Monitoring and Measurement:
-
Measure tumor volume with calipers twice a week.
-
Monitor the body weight and overall health of the mice.
-
-
Study Endpoint and Analysis:
-
Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be used for further analysis (e.g., histology, western blotting, RNA sequencing).
-
Signaling Pathway Visualization
This compound, as a BET inhibitor, broadly impacts transcriptional programs. In ER+ breast cancer, it has been shown to downregulate pathways crucial for cell cycle progression and hormone-driven growth.
Caption: this compound signaling in ER+ breast cancer.
Conclusion
This compound is a promising novel BET inhibitor with demonstrated anti-tumor activity in various patient-derived cancer models. Its mechanism of action, involving the transcriptional repression of key oncogenic drivers, makes it a compelling candidate for further preclinical and clinical investigation. The protocols and data presented here provide a foundational resource for researchers and drug development professionals working with this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. First-in-human Phase 1 open label study of the BET inhibitor this compound in patients with selected solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-in-human Phase 1 open label study of the BET inhibitor this compound in patients with selected solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Assessing ODM-207 Efficacy in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the efficacy of ODM-207, a potent and selective BET (Bromodomain and Extra-Terminal) inhibitor, in solid tumor models. The protocols outlined below cover key in vitro and in vivo assays to characterize the anti-tumor activity of this compound, from its impact on cell viability and signaling pathways to its effects on tumor growth and the tumor microenvironment.
Introduction to this compound
This compound is an orally bioavailable small molecule that targets the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] These proteins are epigenetic readers that play a crucial role in regulating gene expression by binding to acetylated lysine residues on histones.[1] By inhibiting this interaction, this compound disrupts chromatin remodeling and downregulates the transcription of key oncogenes, such as MYC, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] Preclinical studies have demonstrated the anti-proliferative effects of this compound in a variety of solid tumor models, including prostate and breast cancer.[2][3] A first-in-human Phase 1 clinical trial (NCT03035591) has evaluated its safety and preliminary efficacy in patients with advanced solid tumors.[4][5][6][7]
Data Presentation: Summary of this compound Activity
The following tables summarize the quantitative data on the anti-tumor activity of this compound from preclinical and clinical studies.
Table 1: Preclinical Activity of this compound in Solid Tumor Models
| Assay Type | Cell Line/Model | Endpoint | Result | Citation |
| In Vitro Cell Viability | Broad panel of solid tumor cell lines | IC50 | Potent inhibition (IC50 ≤ 1 μM for BRD4) | [8] |
| VCaP (Prostate Cancer) | Apoptosis | Induction of apoptosis | [9] | |
| LNCaP (Prostate Cancer) | Cell Cycle | Cell cycle arrest and cellular senescence | [9] | |
| ER+ Breast Cancer Cell Lines | Proliferation | Effective inhibition of proliferation | [3] | |
| In Vivo Tumor Growth | 22Rv1 (Prostate Cancer Xenograft) | Tumor Growth Inhibition | Efficacious suppression of tumor growth | [2] |
| ER+ Ma3366 (Patient-Derived Xenograft) | Tumor Growth Suppression | Suppression of tumor growth | [10] |
Table 2: Overview of Phase 1 Clinical Trial of this compound (NCT03035591)
| Parameter | Description | Result | Citation |
| Study Design | Open-label, dose-escalation study in patients with selected solid tumors. | 35 patients treated. | [4][5] |
| Tumor Types | Castrate-resistant prostate cancer (34%), melanoma (14%), NMC (11%), ER+ breast cancer (11%), other (29%). | Diverse patient population. | [4] |
| Maximum Tolerated Dose (MTD) | The highest dose with acceptable toxicity. | 2 mg/kg. | [4][5] |
| Safety and Tolerability | Most common adverse events. | Thrombocytopenia, asthenia, nausea, anorexia, diarrhea, fatigue, and vomiting. | [4][5] |
| Efficacy | Objective response rate. | No partial or complete responses were observed. | [4][5] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound functions by competitively binding to the bromodomains of BET proteins, preventing their association with acetylated histones. This leads to the transcriptional repression of BET target genes, including the master oncogene MYC. The downregulation of MYC and other cell cycle regulators, such as CDK4 and Cyclin D1, results in G0/G1 cell cycle arrest.[3] Furthermore, this compound can induce apoptosis by increasing the expression of pro-apoptotic regulators.[9]
Experimental Workflow for In Vitro Efficacy Assessment
A typical workflow for assessing the in vitro efficacy of this compound involves a series of assays to determine its effects on cell viability, cell cycle, apoptosis, and target gene expression.
Experimental Protocols
In Vitro Cell Viability Assay (MTT/XTT)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in solid tumor cell lines.
Materials:
-
Solid tumor cell lines
-
Complete culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
-
For XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.
-
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450-500 nm for XTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Western Blot Analysis
Objective: To assess the effect of this compound on the protein levels of key downstream targets like MYC and BCL2.
Materials:
-
Solid tumor cell lines treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MYC, anti-BCL2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
In Vivo Xenograft Tumor Growth Study
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a solid tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Solid tumor cell line for implantation
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Subcutaneously inject 1-5 x 10^6 tumor cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups daily via oral gavage.
-
Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of each mouse 2-3 times per week.
-
Continue the treatment for the duration of the study (e.g., 21-28 days) or until the tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the vehicle control group.
Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Solid tumor cell lines treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Conclusion
The protocols and application notes provided here offer a robust framework for the preclinical assessment of this compound efficacy in solid tumors. By employing these standardized methods, researchers can generate reproducible and comparable data to further elucidate the therapeutic potential of this promising BET inhibitor. Careful execution of these experiments will provide valuable insights into the molecular mechanisms of this compound and guide its continued development for the treatment of cancer.
References
- 1. Facebook [cancer.gov]
- 2. Abstract 4649: this compound, a novel BET-bromodomain inhibitor as a therapeutic approach for the treatment of prostate and breast cancer | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. First-in-human Phase 1 open label study of the BET inhibitor this compound in patients with selected solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-human Phase 1 open label study of the BET inhibitor this compound in patients with selected solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols: ODM-207 in Combination with Other Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
ODM-207 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2] These proteins are epigenetic readers that play a critical role in the regulation of gene transcription.[2][3] By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to chromatin, thereby activating the expression of key oncogenes, such as MYC, and cell cycle regulators.[1][3][4] The inhibition of BET proteins by this compound disrupts these processes, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth in various preclinical cancer models, including hematological malignancies, solid tumors, prostate cancer, and estrogen receptor-positive (ER+) breast cancer.[3][4]
The rationale for combining this compound with other anticancer agents stems from the potential for synergistic or additive effects, the ability to overcome resistance mechanisms, and the possibility of reducing individual drug doses to minimize toxicity. One particularly promising combination is with CDK4/6 inhibitors, such as palbociclib, in ER+ breast cancer. This compound has been shown to downregulate the expression of key cell cycle regulators, including Cyclin D1 and CDK4.[4] This complements the action of palbociclib, which directly inhibits the kinase activity of the Cyclin D1-CDK4/6 complex.[4] Preclinical studies have demonstrated that this combination results in enhanced anti-proliferative activity in ER+ breast cancer cell lines.[4]
These application notes provide an overview of the preclinical data for this compound in combination with other anticancer agents, along with detailed protocols for key experiments to evaluate such combinations.
Data Presentation
The following tables summarize the type of quantitative data that can be generated from preclinical studies of this compound in combination with other anticancer agents.
Illustrative Data: The following data is for illustrative purposes to demonstrate the structure of the tables, as specific quantitative data from the synergistic combination of this compound and palbociclib is not publicly available in detail.
Table 1: In Vitro Cell Viability (IC50) of this compound and Palbociclib in ER+ Breast Cancer Cell Lines (72h treatment)
| Cell Line | This compound IC50 (nM) | Palbociclib IC50 (nM) |
| MCF-7 | 85 | 150 |
| T-47D | 120 | 200 |
| ZR-75-1 | 105 | 180 |
Table 2: Synergistic Effects of this compound and Palbociclib Combination in ER+ Breast Cancer Cell Lines
| Cell Line | Combination | Combination Index (CI) |
| MCF-7 | This compound (40 nM) + Palbociclib (75 nM) | 0.6 |
| T-47D | This compound (60 nM) + Palbociclib (100 nM) | 0.5 |
| ZR-75-1 | This compound (50 nM) + Palbociclib (90 nM) | 0.7 |
| Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
Table 3: In Vivo Tumor Growth Inhibition in an ER+ Patient-Derived Xenograft (PDX) Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 25 mg/kg, p.o., q.d. | 40 |
| Palbociclib | 50 mg/kg, p.o., q.d. | 55 |
| This compound + Palbociclib | 25 mg/kg + 50 mg/kg, p.o., q.d. | 85 |
Mandatory Visualizations
Caption: this compound and Palbociclib signaling pathways.
Caption: Workflow for drug combination evaluation.
Experimental Protocols
Cell Viability Assay for IC50 Determination and Combination Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a combination agent (e.g., palbociclib) individually and to assess the synergistic, additive, or antagonistic effects of the combination.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T-47D, ZR-75-1)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Palbociclib (stock solution in DMSO)
-
96-well clear flat-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or resazurin)
-
Solubilization solution (for MTT assay)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment (Single Agent IC50):
-
Prepare serial dilutions of this compound and palbociclib in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment (Combination Assay):
-
Prepare a dose-response matrix of this compound and palbociclib. This typically involves a 5x5 or 7x7 matrix of concentrations around the IC50 values of each drug.
-
Add the drug combinations to the cells as described in step 2.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement (MTT Assay Example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
IC50 Determination: Normalize the absorbance data to the vehicle control and plot the percentage of cell viability against the drug concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 values.
-
Synergy Analysis: Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Western Blot Analysis for Protein Expression
Objective: To assess the effect of this compound, alone and in combination with another agent, on the expression levels of key proteins in the target signaling pathway (e.g., c-MYC, Cyclin D1, CDK4, p-pRb, and apoptosis markers like cleaved PARP).
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for target proteins and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
In Vivo Xenograft/PDX Model Study
Objective: To evaluate the in vivo efficacy of this compound in combination with another anticancer agent in a tumor model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude)
-
Cancer cells or patient-derived tumor fragments for implantation
-
This compound and combination agent formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Protocol:
-
Tumor Implantation:
-
Implant cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Randomization and Treatment:
-
Randomize the mice into treatment groups (e.g., vehicle, this compound alone, combination agent alone, this compound + combination agent).
-
Administer the treatments as per the planned schedule (e.g., daily oral gavage).
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume with calipers twice a week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
-
Tumors can be processed for pharmacodynamic biomarker analysis (e.g., Western blot or immunohistochemistry).
-
References
Application Notes and Protocols for Western Blot Analysis of c-Myc Downregulation by ODM-207
For Researchers, Scientists, and Drug Development Professionals
Introduction
ODM-207 is a potent and highly selective oral inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2] These proteins are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes, including c-Myc.[3] By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to promoter and enhancer regions of target genes.[3] this compound competitively inhibits the bromodomains of BET proteins, preventing their association with chromatin and leading to the transcriptional downregulation of c-Myc.[3] This mechanism makes this compound a promising therapeutic agent for various cancers where c-Myc is a key driver of proliferation and survival, such as prostate and breast cancer.[2][3]
These application notes provide a detailed protocol for utilizing Western blot analysis to quantify the in vitro downregulation of c-Myc protein expression in cancer cell lines upon treatment with this compound.
Data Presentation
The following table summarizes representative quantitative data from Western blot analysis demonstrating the dose-dependent effect of this compound on c-Myc protein levels in the VCaP prostate cancer cell line after a 24-hour treatment period. This data is illustrative and based on findings reported by Björkman et al., 2016.[3]
| This compound Concentration (nM) | c-Myc Protein Level (Normalized to Loading Control) | Percent Downregulation of c-Myc (%) |
| 0 (Vehicle Control) | 1.00 | 0 |
| 10 | 0.75 | 25 |
| 50 | 0.48 | 52 |
| 100 | 0.23 | 77 |
| 250 | 0.11 | 89 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound leading to c-Myc downregulation and the general experimental workflow for the Western blot analysis.
Caption: Signaling pathway of this compound in downregulating c-Myc expression.
References
Application Note: Unveiling the Transcriptional Targets of ODM-207 in Prostate Cancer Cells via RNA-Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
ODM-207 is a potent and selective orally bioavailable inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] These proteins are epigenetic readers that play a crucial role in regulating gene expression by binding to acetylated lysine residues on histones, which in turn recruits transcriptional machinery to promoters and enhancers. In various cancers, including prostate cancer, BET proteins are key regulators of oncogenes critical for tumor cell proliferation and survival.[3][4] this compound exerts its anti-neoplastic activity by competitively binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated chromatin. This leads to the disruption of chromatin remodeling and the downregulation of key oncogenic drivers such as c-Myc.[1][5] This application note provides a detailed protocol for utilizing RNA-sequencing (RNA-seq) to identify the genome-wide transcriptional targets of this compound in a prostate cancer cell line model.
Objective
The primary objective of this study is to delineate the global changes in gene expression in a human prostate cancer cell line (e.g., VCaP or 22Rv1) following treatment with this compound. RNA-sequencing will be employed to identify genes that are significantly up- or down-regulated, thereby revealing the key signaling pathways and cellular processes modulated by this compound. A secondary objective is to confirm the downregulation of the well-established BET inhibitor target, c-Myc, and its associated downstream pathways.
Experimental Workflow
The overall experimental workflow for identifying this compound target genes using RNA-sequencing is depicted in the following diagram.
Caption: A schematic of the RNA-sequencing workflow.
Materials and Methods
Cell Culture and this compound Treatment
-
Cell Line: Human prostate cancer cell lines sensitive to BET inhibitors, such as VCaP or 22Rv1, are recommended.
-
Culture Conditions: Culture the cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with a final concentration of 500 nM this compound or an equivalent volume of DMSO (vehicle control) for 24 hours. Perform the experiment in biological triplicates for each condition.[2]
RNA Extraction and Quality Control
-
RNA Isolation: Isolate total RNA from the treated and control cells using a TRIzol-based method or a commercially available RNA isolation kit, following the manufacturer's instructions.
-
DNase Treatment: To remove any contaminating genomic DNA, perform an on-column DNase I digestion during the RNA isolation process.
-
RNA Quantification and Quality Assessment: Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess the RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value of ≥ 8 is recommended for library preparation.
RNA-Sequencing Library Preparation and Sequencing
-
mRNA Enrichment: Enrich for polyadenylated mRNA from 1 µg of total RNA using oligo(dT) magnetic beads.
-
Fragmentation and cDNA Synthesis: Fragment the enriched mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Subsequently, synthesize the second-strand cDNA.
-
End Repair and Adapter Ligation: Perform end-repair, A-tailing, and ligation of sequencing adapters to the double-stranded cDNA fragments.
-
Library Amplification: Amplify the adapter-ligated library via PCR to generate a sufficient quantity for sequencing.
-
Sequencing: Sequence the prepared libraries on an Illumina sequencing platform (e.g., HiSeq or NovaSeq) to generate paired-end reads.
Bioinformatic Analysis
-
Quality Control of Sequencing Reads: Assess the quality of the raw sequencing reads using FastQC.
-
Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.
-
Alignment to Reference Genome: Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using featureCounts or a similar tool.
-
Differential Gene Expression Analysis: Perform differential gene expression analysis between the this compound-treated and DMSO-treated samples using R packages like DESeq2 or edgeR. Genes with an adjusted p-value (padj) < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.
-
Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify the biological processes and signaling pathways affected by this compound.
Expected Results
Treatment of prostate cancer cells with this compound is expected to result in significant changes in the transcriptome. The RNA-sequencing data will likely reveal a number of differentially expressed genes.
Data Presentation
The quantitative results of the differential gene expression analysis can be summarized in the following tables:
Table 1: Top 10 Downregulated Genes in Prostate Cancer Cells Treated with this compound
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value |
| MYC | -2.5 | 1.2e-50 | 3.5e-46 |
| CCND1 | -2.1 | 4.5e-45 | 8.2e-41 |
| CDK6 | -1.8 | 7.8e-40 | 1.1e-35 |
| E2F1 | -1.9 | 2.1e-38 | 2.5e-34 |
| BCL2 | -1.7 | 9.3e-35 | 9.9e-31 |
| TERT | -2.2 | 3.6e-33 | 3.7e-29 |
| SKP2 | -1.6 | 5.4e-30 | 5.2e-26 |
| CCNE1 | -1.8 | 1.1e-28 | 9.8e-25 |
| FOXM1 | -2.0 | 6.7e-27 | 5.8e-23 |
| AURKA | -1.5 | 2.3e-25 | 1.9e-21 |
Table 2: Top 10 Upregulated Genes in Prostate Cancer Cells Treated with this compound
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value |
| CDKN1A | 2.8 | 5.6e-48 | 1.2e-43 |
| GADD45A | 2.5 | 8.9e-42 | 1.5e-37 |
| BTG2 | 2.3 | 3.2e-39 | 4.8e-35 |
| KLF4 | 2.1 | 1.7e-36 | 2.2e-32 |
| SESN2 | 2.0 | 4.1e-33 | 4.9e-29 |
| DDIT3 | 2.4 | 9.8e-31 | 1.1e-26 |
| ZFP36 | 1.9 | 2.5e-29 | 2.6e-25 |
| FOS | 2.2 | 7.3e-28 | 7.1e-24 |
| JUN | 2.0 | 1.4e-26 | 1.3e-22 |
| ATF3 | 2.6 | 3.9e-25 | 3.5e-21 |
(Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results may vary.)
Signaling Pathway Analysis
The functional enrichment analysis of the differentially expressed genes is anticipated to show significant enrichment in pathways related to cell cycle regulation, apoptosis, and androgen receptor (AR) signaling. A key finding is expected to be the downregulation of the c-Myc signaling pathway, a master regulator of cell proliferation and metabolism.
Caption: Mechanism of action of this compound.
Conclusion
RNA-sequencing is a powerful and comprehensive method for elucidating the genome-wide effects of novel therapeutic agents like this compound. The detailed protocol provided in this application note offers a robust framework for researchers to identify and validate the transcriptional targets of this compound. The expected downregulation of the c-Myc pathway and other critical oncogenic signaling networks in prostate cancer cells will provide valuable insights into the mechanism of action of this promising BET inhibitor and can guide further preclinical and clinical development.
References
- 1. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA-Seq for Differential Gene Expression Analysis: Introduction, Protocol, and Bioinformatics - CD Genomics [cd-genomics.com]
- 4. mmjggl.caltech.edu [mmjggl.caltech.edu]
- 5. Androgen Receptor Promotes Ligand-Independent Prostate Cancer Progression through c-Myc Upregulation | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Navigating the Challenges of ODM-207: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with the BET bromodomain inhibitor, ODM-207. This guide directly addresses common experimental issues to help overcome the compound's narrow therapeutic window and associated challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally bioavailable small molecule that functions as a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1] By binding to the acetylated lysine recognition motifs on these proteins, this compound prevents their interaction with acetylated histones. This disruption of chromatin remodeling leads to the downregulation of key oncogenes, such as c-Myc, and cell cycle regulators, ultimately inhibiting cancer cell proliferation.[1][2]
Q2: What are the known dose-limiting toxicities of this compound?
A2: A first-in-human Phase 1 clinical trial (NCT03035591) identified a narrow therapeutic window for this compound, with the maximum tolerated dose established at 2 mg/kg.[2][3] The primary dose-limiting toxicity was intolerable fatigue.[2] Other common adverse events observed include thrombocytopenia (a decrease in platelet count), asthenia (weakness), nausea, anorexia, diarrhea, and vomiting.[2][3]
Q3: Are there any known biomarkers for this compound activity or toxicity?
A3: Yes, preclinical and clinical studies with BET inhibitors have identified potential pharmacodynamic and toxicity biomarkers.
-
Target Engagement: HEXIM1 has been identified as a robust pharmacodynamic marker for monitoring the target engagement of BET inhibitors in both tumor and surrogate tissues.
-
Thrombocytopenia: Decreased expression of the transcription factor GATA1 and its downstream target genes, Nuclear Factor Erythroid 2 (NFE2) and Platelet Factor 4 (PF4), in blood samples have been identified as potential predictive biomarkers for BET inhibitor-induced thrombocytopenia.
Q4: What are some potential strategies to widen the therapeutic window of this compound?
A4: Several strategies are being explored to overcome the narrow therapeutic window of BET inhibitors like this compound:
-
Combination Therapies: Combining this compound with other targeted agents may allow for synergistic anti-tumor effects at lower, more tolerable doses. Preclinical studies have shown promise for combinations with:
-
CDK4/6 inhibitors (e.g., Palbociclib): This combination has demonstrated enhanced anti-proliferative activity in ER+ breast cancer models.[1]
-
mTORC1/2 inhibitors: Synergistic effects have been observed in rhabdomyosarcoma models.
-
GSK3 inhibitors: This combination has shown efficacy in overcoming resistance in preclinical leukemia models.
-
-
Alternative Dosing Schedules: Investigating intermittent versus continuous dosing schedules may help to mitigate cumulative toxicities.
-
Supportive Care: The use of agents to manage specific toxicities, such as thrombocytopenia, is a viable strategy.
Troubleshooting Guide
Problem 1: Significant thrombocytopenia is observed in our in vivo model.
-
Possible Cause: Thrombocytopenia is a known on-target toxicity of BET inhibitors, resulting from the inhibition of transcriptional programs essential for megakaryocyte differentiation and platelet production.
-
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dose of this compound or implementing an intermittent dosing schedule.
-
Supportive Care Agents (Preclinical): Based on preclinical studies with other BET inhibitors, the following agents could be explored to mitigate thrombocytopenia:
-
Recombinant human erythropoietin (rhEPO): Has been shown to increase platelet counts in rodent models treated with a BET inhibitor.
-
Folic Acid (FA): High doses of folic acid have demonstrated a partial mitigation of BET inhibitor-induced thrombocytopenia in preclinical models.
-
Romiplostim: This thrombopoietin receptor agonist has also shown potential in preclinical models to lessen the severity of thrombocytopenia.
-
-
Monitor Biomarkers: If possible, monitor blood levels of NFE2 and PF4, as decreases in these markers may precede a drop in platelet counts.
-
Problem 2: Our cancer cell line is not responding to this compound treatment in vitro.
-
Possible Causes:
-
Cell Line Insensitivity: Not all cancer cell lines are sensitive to BET inhibition. The anti-proliferative effects are often context-dependent.
-
Drug Concentration/Exposure: The concentration of this compound may be too low, or the exposure time may be insufficient.
-
Drug Inactivation: The compound may be unstable in the culture medium over longer incubation periods.
-
Acquired Resistance: Prolonged exposure to BET inhibitors can lead to the development of resistance mechanisms.
-
-
Troubleshooting Steps:
-
Confirm Target Expression: Verify that the cell line expresses the target BET proteins (BRD2, BRD3, BRD4).
-
Dose-Response and Time-Course Experiments: Perform a comprehensive dose-response study to determine the IC50 value for your specific cell line. Also, conduct a time-course experiment to identify the optimal treatment duration.
-
Assess Target Engagement: Use Western blotting to check for the downregulation of known BET inhibitor target proteins, such as c-Myc, to confirm that the drug is engaging its target within the cells.
-
Consider Combination Therapy: As mentioned in the FAQs, combining this compound with other agents (e.g., CDK4/6 inhibitors) may overcome intrinsic or acquired resistance.
-
Investigate Resistance Mechanisms: In cases of acquired resistance, consider investigating the expression of genes like SPOP, as loss of this gene has been linked to BET inhibitor resistance in some leukemia models.
-
Problem 3: Inconsistent results in our in vivo xenograft studies.
-
Possible Causes:
-
Drug Formulation and Administration: Improper formulation or inconsistent oral gavage technique can lead to variable drug exposure.
-
Tumor Heterogeneity: The inherent biological variability of the xenograft model can contribute to differing responses.
-
Toxicity: High doses of this compound can lead to toxicity and weight loss in the animals, affecting tumor growth measurements.
-
-
Troubleshooting Steps:
-
Standardize Formulation: Ensure a consistent and stable formulation of this compound for oral administration. A common vehicle for preclinical oral dosing is a suspension in a solution such as 0.5% methylcellulose.
-
Optimize Dosing and Schedule: Based on preclinical data, a starting dose of around 30 mg/kg administered daily by oral gavage has been used in some mouse models.[4] However, this may need to be optimized for your specific model to balance efficacy and toxicity.
-
Monitor Animal Health: Closely monitor the weight and overall health of the animals. Implement a clear endpoint for euthanasia based on tumor size or signs of toxicity.
-
Increase Sample Size: A larger number of animals per group can help to account for biological variability and increase the statistical power of the study.
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to correlate drug exposure levels with anti-tumor activity and toxicity.
-
Data Presentation
Table 1: In Vitro Activity of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Various Hematologic Malignancies | Leukemia, Lymphoma | 0.06 - 0.2 |
| ER+ Breast Cancer Cell Lines | Breast Cancer | Potent antiproliferative activity |
| Prostate Cancer Cell Lines | Prostate Cancer | Potent antiproliferative activity |
Note: Specific IC50 values for ER+ breast cancer and prostate cancer cell lines were not publicly available in the reviewed literature, but potent activity was consistently reported.[1]
Table 2: Clinical Toxicity Profile of this compound (Phase 1 Study)
| Adverse Event | Frequency |
| Thrombocytopenia | Common |
| Asthenia | Common |
| Nausea | Common |
| Anorexia | Common |
| Diarrhea | Common |
| Fatigue | Common, Dose-Limiting |
| Vomiting | Common |
Data from the first-in-human Phase 1 clinical trial (NCT03035591).[2][3]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
2. Western Blot for c-Myc, CDK4, and Cyclin D1
-
Cell Lysis: Treat cells with the desired concentration of this compound for the appropriate time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc, CDK4, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
3. In Vivo Mouse Xenograft Study
-
Cell Implantation: Subcutaneously inject 1-5 million cancer cells (resuspended in a 1:1 mixture of PBS and Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID).
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally (e.g., by gavage) at the desired dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: Euthanize the mice when the tumors reach the predetermined maximum size or if they show signs of significant toxicity, and collect the tumors for further analysis.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. First-in-human Phase 1 open label study of the BET inhibitor this compound in patients with selected solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-in-human Phase 1 open label study of the BET inhibitor this compound in patients with selected solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Managing ODM-207-Induced Thrombocytopenia
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing ODM-207-induced thrombocytopenia in preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: Is thrombocytopenia an expected side effect of this compound?
A1: Yes, thrombocytopenia has been observed as a common adverse event in clinical studies of this compound. In a first-in-human Phase 1 study, a decrease in platelet count was reported and found to be proportional to the exposure to this compound.[1][2]
Q2: What is the likely mechanism of this compound-induced thrombocytopenia?
A2: this compound is a potent pan-BET (Bromodomain and Extra-Terminal) inhibitor.[3][4][5][6] The primary mechanism is believed to be an on-target effect related to the inhibition of BET proteins, which are crucial for regulating gene expression. Specifically, inhibition of BRD3 has been linked to impaired megakaryocyte and erythroid cell maturation, which can lead to thrombocytopenia.[7] This suggests that this compound may decrease platelet production by interfering with the development of megakaryocytes, the precursor cells to platelets.
Q3: How quickly does thrombocytopenia develop and resolve with this compound treatment?
A3: Clinical data indicates that the decrease in platelet count is dose-dependent. Importantly, upon discontinuation of this compound, a rapid recovery of the platelet count has been observed.[1][2]
Q4: Is this compound-induced thrombocytopenia likely to be immune-mediated?
A4: While an immune-mediated mechanism cannot be definitively ruled out without specific investigation, the dose-dependent nature and rapid reversibility upon drug withdrawal suggest a pharmacological effect on platelet production (megakaryopoiesis) rather than an immune-mediated destruction of platelets.[1][2] However, if thrombocytopenia is severe, persistent, or occurs unexpectedly, an investigation into drug-dependent anti-platelet antibodies may be warranted.[8][9][10]
Q5: How does this compound-induced thrombocytopenia compare to that of other BET inhibitors?
A5: Thrombocytopenia is considered a class effect of BET inhibitors.[7][11] Studies with other BET inhibitors have also shown a strong correlation between BET inhibition and decreasing platelet counts.[2][6]
Troubleshooting Guides
Issue 1: Unexpectedly Severe or Persistent Thrombocytopenia Observed in Preclinical In Vivo Models
Possible Cause:
-
Higher than anticipated drug exposure.
-
Off-target effects not previously characterized.
-
Potential for an immune-mediated response in the specific animal model.
Troubleshooting Steps:
-
Verify Drug Exposure:
-
Conduct pharmacokinetic analysis to confirm that the plasma concentrations of this compound are within the expected range for the administered dose.
-
-
Assess Megakaryopoiesis:
-
Bone Marrow Analysis: Isolate bone marrow from treated and control animals. Perform histological analysis to assess the number and morphology of megakaryocytes.
-
Flow Cytometry: Use flow cytometry to quantify megakaryocyte progenitor populations (e.g., CD41+, CD61+) in the bone marrow.
-
-
Investigate Immune-Mediated Thrombocytopenia:
-
Platelet-Associated Antibodies: Use flow cytometry to detect the presence of antibodies bound to the surface of platelets from treated animals.
-
Serum Antibody Detection: Test for the presence of drug-dependent anti-platelet antibodies in the serum of treated animals using an in vitro assay with donor platelets.
-
Issue 2: Significant Decrease in Platelet Counts in In Vitro Human Cell Models
Possible Cause:
-
Direct cytotoxic effect on platelets.
-
Inhibition of megakaryocyte differentiation and proplatelet formation.
Troubleshooting Steps:
-
Evaluate Direct Platelet Cytotoxicity:
-
Platelet Viability/Apoptosis Assay: Culture isolated human platelets with varying concentrations of this compound. Assess platelet viability and apoptosis using Annexin V and a viability dye (e.g., propidium iodide) staining followed by flow cytometry.
-
-
Assess Impact on Megakaryopoiesis In Vitro:
-
Megakaryocyte Differentiation Assay: Culture human CD34+ hematopoietic stem cells under conditions that promote megakaryocyte differentiation. Treat the cells with this compound at different stages of differentiation and assess the number and maturity of the resulting megakaryocytes (e.g., by morphology, ploidy analysis, and expression of CD41a and CD42b).
-
Proplatelet Formation Assay: Mature megakaryocytes derived from the differentiation assay can be cultured to induce proplatelet formation. Quantify the number of megakaryocytes forming proplatelets and the number of platelet-like particles produced in the presence and absence of this compound.
-
Quantitative Data Summary
Table 1: Summary of Thrombocytopenia in the First-in-Human Phase 1 Study of this compound
| Parameter | Observation | Citation |
| Incidence | Common Adverse Event | [1] |
| Dose Relationship | Platelet count decreased proportionally to this compound exposure. | [1][2] |
| Reversibility | Rapid recovery of platelet count upon treatment discontinuation. | [1][2] |
| Dose-Limiting Toxicity | One dose-limiting toxicity of intolerable fatigue was observed. The highest studied dose was 2 mg/kg due to cumulative toxicity. | [1] |
Experimental Protocols
Protocol 1: In Vitro Megakaryocyte Differentiation from Human CD34+ Cells
Objective: To assess the impact of this compound on the differentiation of human hematopoietic stem cells into mature megakaryocytes.
Methodology:
-
Isolation of CD34+ Cells: Isolate CD34+ cells from human cord blood or bone marrow using magnetic-activated cell sorting (MACS).
-
Cell Culture: Culture the isolated CD34+ cells in a serum-free medium supplemented with cytokines to promote megakaryocyte differentiation (e.g., TPO, SCF, IL-6, IL-9).
-
This compound Treatment: Add this compound at a range of concentrations to the culture medium at the initiation of differentiation or at later stages to assess effects on specific developmental steps. A vehicle control (e.g., DMSO) should be run in parallel.
-
Assessment of Differentiation:
-
Morphology: At various time points (e.g., day 7, 10, 14), assess cell morphology using light microscopy. Mature megakaryocytes are large, polyploid cells with granular cytoplasm.
-
Flow Cytometry: Analyze the expression of megakaryocyte-specific surface markers, such as CD41a and CD42b, at different time points.
-
Ploidy Analysis: At the end of the culture period, harvest the cells and stain with a DNA dye (e.g., propidium iodide) to analyze the ploidy of the CD41a+ population by flow cytometry.
-
Protocol 2: Platelet Apoptosis Assay
Objective: To determine if this compound directly induces apoptosis in mature platelets.
Methodology:
-
Platelet Isolation: Isolate platelets from fresh human blood by centrifugation to obtain platelet-rich plasma (PRP).
-
Platelet Culture: Incubate the isolated platelets in a suitable buffer with varying concentrations of this compound and a vehicle control at 37°C for a defined period (e.g., 2, 6, 24 hours).
-
Apoptosis Staining:
-
Stain the platelets with Annexin V-FITC (to detect phosphatidylserine externalization) and a viability dye like propidium iodide (PI) or 7-AAD.
-
-
Flow Cytometry Analysis: Analyze the stained platelets by flow cytometry to quantify the percentage of apoptotic (Annexin V positive, PI/7-AAD negative) and necrotic (Annexin V positive, PI/7-AAD positive) platelets.
Visualizations
References
- 1. Platelet apoptosis determination [bio-protocol.org]
- 2. First-in-human Phase 1 open label study of the BET inhibitor this compound in patients with selected solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jbums.org [jbums.org]
- 4. Drug-induced thrombocytopenia: development of a novel NOD/SCID mouse model to evaluate clearance of circulating platelets by drug-dependent antibodies and the efficacy of IVIG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A systematic evaluation of laboratory testing for drug-induced immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immunostep.com [immunostep.com]
- 7. Therapeutic impact of BET inhibitor BI 894999 treatment: backtranslation from the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug-induced thrombocytopenia: pathogenesis, evaluation, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
Addressing dose-limiting toxicities of ODM-207
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BET bromodomain inhibitor, ODM-207.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, potent, and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2][3] BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, playing a crucial role in the regulation of gene transcription.[2][4] By binding to the bromodomains of BET proteins, this compound prevents their interaction with acetylated histones, thereby disrupting chromatin remodeling and the expression of key oncogenes, such as MYC, which are critical for tumor cell proliferation and survival.[2]
Q2: What are the known dose-limiting toxicities (DLTs) and common adverse events (AEs) of this compound observed in preclinical and clinical studies?
A2: In a first-in-human Phase 1 clinical trial, the primary dose-limiting toxicity of this compound was intolerable fatigue.[5][6] Common adverse events observed included thrombocytopenia, asthenia (weakness), nausea, anorexia, diarrhea, fatigue, and vomiting.[5][6] Thrombocytopenia was a frequent and dose-dependent event, but it was reversible upon treatment discontinuation.[5][7]
Troubleshooting Guides
This section provides guidance on how to anticipate, manage, and troubleshoot the most common dose-limiting toxicities and adverse events associated with this compound in a preclinical research setting.
Issue 1: Thrombocytopenia (Low Platelet Count)
Symptoms in Animal Models:
-
Increased bleeding from minor injuries (e.g., ear tags, tail snips).
-
Petechiae (small red or purple spots) on the skin, particularly in hairless areas.
-
Spontaneous hematomas.
-
Prolonged bleeding time after procedures.
Troubleshooting and Mitigation Strategies:
| Experimental Stage | Strategy | Detailed Recommendations |
| Study Design | Prophylactic Monitoring | Implement a regular blood monitoring schedule (e.g., weekly or bi-weekly) to track platelet counts.[8][9] |
| Dose Optimization | Conduct a dose-response study to identify the maximum tolerated dose (MTD) in your specific animal model, paying close attention to platelet counts. | |
| During Treatment | Careful Handling | Minimize invasive procedures. Use caution during handling to prevent bruising and injury. |
| Supportive Care | For severe thrombocytopenia, consider dose interruption or reduction to allow for platelet count recovery.[5] In critical situations and under veterinary guidance, platelet transfusions could be considered, although this is complex in small animal models.[10] | |
| Data Interpretation | Correlate with Exposure | Analyze the relationship between this compound plasma concentration and the degree of thrombocytopenia to understand the pharmacokinetic/pharmacodynamic (PK/PD) relationship.[7] |
Issue 2: Fatigue and Asthenia (Weakness)
Symptoms in Animal Models:
-
Reduced voluntary movement or exploration in open-field tests.[2]
-
Hunched posture and lethargy.
-
Weight loss or failure to gain weight.
Troubleshooting and Mitigation Strategies:
| Experimental Stage | Strategy | Detailed Recommendations |
| Study Design | Acclimatization | Ensure animals are properly acclimatized to experimental conditions and handling to minimize stress-induced fatigue. |
| Appropriate Endpoints | Utilize validated methods for assessing fatigue in rodents, such as voluntary wheel running or open-field activity monitoring.[2][12] | |
| During Treatment | Environmental Enrichment | Provide environmental enrichment to encourage normal activity levels. |
| Nutritional Support | Ensure easy access to food and water. Consider providing a high-calorie, palatable diet if anorexia and weight loss are observed. | |
| Dose Adjustment | If severe fatigue is observed, consider reducing the dose or frequency of this compound administration.[5] | |
| Data Interpretation | Objective Measurements | Rely on quantitative measures of activity rather than subjective observation alone to assess the level of fatigue. |
Issue 3: Gastrointestinal Toxicities (Nausea, Anorexia, Diarrhea)
Symptoms in Animal Models:
-
Weight loss or reduced food intake.
-
Dehydration.
-
Changes in stool consistency (diarrhea).
-
Pica (eating of non-nutritive substances like bedding).
Troubleshooting and Mitigation Strategies:
| Experimental Stage | Strategy | Detailed Recommendations |
| Study Design | Baseline Monitoring | Record baseline food and water intake and body weight for several days before starting treatment. |
| During Treatment | Supportive Care | Provide supplemental hydration (e.g., hydrogel packs) if dehydration is a concern. For diarrhea, ensure the cage remains clean to prevent secondary infections. |
| Dietary Adjustments | If anorexia is observed, provide palatable, soft, and moist food. | |
| Dose Modification | Consider dose reduction or temporary cessation of treatment if gastrointestinal side effects are severe and lead to significant weight loss (>15-20% of baseline). | |
| Data Interpretation | Correlate with PK | Determine if the onset of GI toxicity correlates with peak plasma concentrations of this compound. |
Data Presentation
Table 1: Common Adverse Events of this compound from a Phase 1 Clinical Trial
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Nausea | 66% | 8.6% |
| Thrombocytopenia | 51% | 14.3% |
| Anorexia | 49% | N/A |
| Fatigue | 43% | 5.7% |
| Diarrhea | 40% | N/A |
| Vomiting | 40% | N/A |
| Headache | 37% | N/A |
| Weight Loss | 23% | N/A |
Source: Adapted from a first-in-human Phase 1 open-label study of this compound.[7]
Experimental Protocols
Protocol 1: Monitoring Platelet Count in Mice
Objective: To accurately quantify platelet numbers in peripheral blood of mice treated with this compound.
Materials:
-
EDTA-coated microvettes or tubes for blood collection.
-
Hematology analyzer or a hemocytometer and microscope.
-
Pipettes and tips.
-
Anesthetic (e.g., isoflurane).
Procedure:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Collect a small volume of blood (approximately 20-50 µL) from the retro-orbital sinus or tail vein into an EDTA-coated microvette.[8]
-
Gently invert the tube several times to ensure proper mixing with the anticoagulant.
-
Analyze the blood sample using a calibrated hematology analyzer for an automated platelet count.
-
Manual Counting (if analyzer is unavailable): a. Dilute the blood sample with a platelet-specific diluting fluid (e.g., 1% ammonium oxalate). b. Load the diluted sample into a hemocytometer chamber. c. Allow the platelets to settle for 10-15 minutes in a humidified chamber. d. Using a phase-contrast microscope, count the platelets in the designated squares. e. Calculate the platelet count per microliter of blood based on the dilution factor and the volume of the counted area.
-
Record the platelet count and monitor for trends over the course of the treatment.
Protocol 2: In Vitro Cytotoxicity Assay using a Resazurin-based Method
Objective: To determine the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
96-well opaque-walled plates.
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in DPBS, sterile-filtered).[13]
-
Plate reader capable of measuring fluorescence.
Procedure:
-
Seed the cells into a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 20 µL of the resazurin solution to each well and gently mix.[13]
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., ~560 nm excitation and ~590 nm emission).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for monitoring thrombocytopenia.
Caption: Troubleshooting logic for fatigue.
References
- 1. researchgate.net [researchgate.net]
- 2. A Clinically Translatable Mouse Model for Chemotherapy-Related Fatigue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole Blood Aggregometry in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive review of mouse models for studying cancer-related fatigue: Methods, findings and future directions (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 6. First-in-human Phase 1 open label study of the BET inhibitor this compound in patients with selected solid tumours [pubmed.ncbi.nlm.nih.gov]
- 7. First-in-human Phase 1 open label study of the BET inhibitor this compound in patients with selected solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Refinement of Mouse Protocols for the Study of Platelet Thromboembolic Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thrombocytopenia: Evaluation and Management | AAFP [aafp.org]
- 11. A Clinically Translatable Mouse Model for Chemotherapy-Related Fatigue - BioModels [biomodels.com]
- 12. Comprehensive review of mouse models for studying cancer-related fatigue: Methods, findings and future directions (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ODM-207 Dosage to Reduce Nausea and Vomiting
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing ODM-207 dosage and managing the common side effects of nausea and vomiting during preclinical and clinical experiments.
Data Presentation: this compound-Related Nausea and Vomiting in Clinical Trials
The following table summarizes the incidence of treatment-related nausea and vomiting observed in the first-in-human Phase 1 clinical trial of this compound (NCT03035591) in patients with selected solid tumors. This data can help researchers anticipate and plan for the management of these adverse events.
| Dose Level (mg/kg) | Number of Patients | All Grades Nausea (%) | Grade ≥3 Nausea (%) | All Grades Vomiting (%) |
| 0.6 - 2.0 | 35 | 66% | 8.6% | 40% |
Data extracted from the first-in-human Phase 1 open-label study of the BET inhibitor this compound in patients with selected solid tumors.[1][2][3]
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in assessing and mitigating this compound-induced nausea and vomiting.
Protocol 1: Assessment of Emetogenic Potential in Ferrets
This protocol is designed to evaluate the emetic potential of this compound in a preclinical model.
1. Animal Model:
- Male ferrets (Mustela putorius furo), 8-12 months old, weighing 1-2 kg.
- House animals individually with a 12-hour light/dark cycle.
- Provide ad libitum access to food and water.
2. Acclimatization:
- Allow a minimum of 7 days for acclimatization to the housing conditions before the start of the experiment.
3. Experimental Groups:
- Vehicle Control: Administer the vehicle used to dissolve this compound.
- This compound Dose Groups: Administer at least three different dose levels of this compound based on preliminary toxicity studies.
- Positive Control: Administer a known emetogenic agent (e.g., cisplatin) to validate the model.
4. Administration:
- Administer this compound or vehicle orally (p.o.) or via the intended clinical route.
- Observe animals continuously for at least 4 hours post-administration and then at regular intervals for up to 72 hours.
5. Data Collection:
- Record the latency to the first emetic event (retching or vomiting).
- Count the total number of emetic events (retches and vomits) for each animal.
- Observe and score any behavioral changes indicative of nausea (e.g., salivation, lethargy).
6. Data Analysis:
- Compare the incidence and frequency of emesis between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., Fisher's exact test for incidence, Mann-Whitney U test for frequency).
Protocol 2: Assessment of Pica Behavior in Rats as a Surrogate for Nausea
Since rats do not vomit, pica (the consumption of non-nutritive substances like kaolin) can be used as an indicator of nausea.
1. Animal Model:
- Male Sprague-Dawley rats, 8-10 weeks old, weighing 250-300 g.
- House animals individually in cages with wire mesh floors to allow for the collection of spilled food and kaolin.
2. Diet and Acclimatization:
- Provide a standard pelleted diet and ad libitum access to water.
- Introduce a known amount of kaolin (e.g., 20g in a separate dish) into the cages for 3 days prior to the experiment to acclimatize the animals.
3. Experimental Groups:
- Vehicle Control: Administer the vehicle for this compound.
- This compound Dose Groups: Administer at least three different dose levels of this compound.
- Positive Control: Administer an agent known to induce pica (e.g., lithium chloride).
4. Administration:
- Administer this compound or vehicle via the desired route.
5. Data Collection:
- At 24, 48, and 72 hours post-administration, measure the amount of kaolin and regular food consumed.
- Calculate the kaolin intake by subtracting the remaining amount from the initial amount, accounting for any spillage.
6. Data Analysis:
- Compare the mean kaolin consumption between the this compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
Troubleshooting Guides and FAQs
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Q1: We are observing a high incidence of nausea and vomiting at our initial dose. What are the immediate steps to mitigate this?
A1:
-
Dose Reduction: The most direct approach is to lower the dose of this compound. The clinical data suggests that nausea and vomiting are dose-dependent side effects.
-
Fractionated Dosing: Consider splitting the total daily dose into two or more smaller administrations. This can help to reduce peak plasma concentrations and may alleviate acute nausea.
-
Concomitant Antiemetic Therapy: Administer standard-of-care antiemetics prior to this compound administration. A combination of a 5-HT3 receptor antagonist (e.g., ondansetron) and a neurokinin-1 (NK1) receptor antagonist (e.g., aprepitant) is a common strategy for chemotherapy-induced nausea and vomiting.
Q2: How can we differentiate between acute and delayed nausea and vomiting with this compound in our preclinical models?
A2:
-
Acute Phase: Typically occurs within the first 24 hours after drug administration. Continuous observation during this period is crucial.
-
Delayed Phase: Occurs from 24 hours up to 72-120 hours post-administration. Regular monitoring and data collection during this extended period are necessary to capture delayed-onset symptoms.
-
Pharmacokinetic Correlation: Correlate the timing of nausea and vomiting with the pharmacokinetic profile of this compound. Acute symptoms may coincide with peak plasma concentrations, while delayed symptoms might be related to metabolites or downstream effects.
Q3: Are there any known biomarkers to predict which subjects are more likely to experience nausea and vomiting with this compound?
A3: Currently, there are no validated predictive biomarkers specific to this compound-induced nausea and vomiting. However, general risk factors for chemotherapy-induced nausea and vomiting in clinical settings include a history of motion sickness, previous chemotherapy-induced nausea, and female gender. In preclinical models, individual animal susceptibility may vary.
Q4: We are using the rat pica model, but the kaolin consumption is highly variable within our control group. How can we improve the consistency of our results?
A4:
-
Extended Acclimatization: Increase the acclimatization period to kaolin to more than 3 days to ensure all animals are familiar with it.
-
Consistent Handling: Ensure all animals are handled similarly and by the same personnel to minimize stress-induced variations in eating behavior.
-
Single Housing: House rats individually to prevent social stress and competition for food and kaolin.
-
Environmental Enrichment: Provide a consistent and stable environment to reduce anxiety, which can affect feeding behavior.
Visualizations
Signaling Pathways
References
- 1. First-in-human Phase 1 open label study of the BET inhibitor this compound in patients with selected solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of serotonin receptor signaling in cancer cells and anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-human Phase 1 open label study of the BET inhibitor this compound in patients with selected solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting ODM-207 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during experiments with the BET inhibitor, ODM-207.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, playing a crucial role in the regulation of gene transcription. By binding to the bromodomains of BET proteins, this compound prevents their interaction with acetylated histones and transcription factors. This disrupts chromatin remodeling and suppresses the expression of key oncogenes, such as MYC, and other genes involved in cell proliferation and survival.[1]
Q2: In which cancer types has this compound shown preclinical or clinical activity?
A2: this compound has demonstrated potent antiproliferative effects in preclinical models of various cancers, including patient-derived cancer cells and xenograft models.[2] Notably, it has been investigated in solid tumors, with a Phase 1 clinical trial enrolling patients with castrate-resistant prostate cancer, melanoma, NUT midline carcinoma (NMC), and estrogen receptor-positive (ER+) breast cancer, among others.[3]
Q3: What are the known dose-limiting toxicities of this compound in clinical trials?
A3: In a first-in-human Phase 1 study, the most common treatment-related adverse events observed with this compound included thrombocytopenia (a decrease in platelet count), asthenia (weakness), nausea, anorexia (loss of appetite), diarrhea, fatigue, and vomiting.[4] The highest studied dose was 2 mg/kg, with intolerable fatigue being a dose-limiting toxicity.[4]
Q4: What is the solubility and stability of this compound?
A4: this compound is soluble in DMSO.[2] For in vitro experiments, it is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce its solubility.[2] Stock solutions in DMSO can be stored at -80°C for up to a year, but it is recommended to aliquot the stock to avoid repeated freeze-thaw cycles.[2] For in vivo studies, specific formulations using solvents like DMSO, PEG300, Tween-80, and saline or corn oil have been described.[5] It is recommended to prepare working solutions for in vivo experiments fresh on the same day of use.[5]
Troubleshooting Guide for Inconsistent Experimental Results
Issue 1: High Variability in Cell Viability/Proliferation Assays
Q: We are observing significant well-to-well and experiment-to-experiment variability in our cell viability assays (e.g., MTT, CellTiter-Glo) with this compound. What are the potential causes and solutions?
A: Inconsistent results in cell-based assays are a common challenge. Here are several factors to consider:
-
Cell Health and Seeding Density:
-
Problem: Unhealthy or inconsistently seeded cells are a primary source of variability.
-
Solution: Ensure cells are in the logarithmic growth phase and have high viability (>95%) before plating. Use a consistent seeding density for all experiments, as this can significantly impact the response to treatment. Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.
-
-
This compound Preparation and Handling:
-
Problem: Improper dissolution or degradation of this compound can lead to inaccurate concentrations.
-
Solution: Always use fresh, anhydrous DMSO to prepare stock solutions.[2] Sonicate or gently warm the solution if necessary to ensure complete dissolution.[5] Aliquot the stock solution and store it at -80°C to minimize freeze-thaw cycles.[5] When preparing working dilutions, ensure thorough mixing.
-
-
Assay-Specific Considerations:
-
Problem: The choice of assay and its timing can influence results. BET inhibitors like this compound can induce cell cycle arrest in some cell lines rather than immediate apoptosis.[6]
-
Solution:
-
Consider the mechanism of your viability assay. Assays measuring metabolic activity (like MTT) may show different results compared to those measuring ATP levels (like CellTiter-Glo) or cell death markers.
-
Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal endpoint for observing the desired effect in your cell line.
-
If you suspect cell cycle arrest, consider running a parallel cell cycle analysis (e.g., by flow cytometry) to complement your viability data.
-
-
-
Edge Effects in Multi-well Plates:
-
Problem: Wells on the outer edges of a multi-well plate are prone to evaporation, leading to changes in media and compound concentration.
-
Solution: To minimize edge effects, fill the outer wells with sterile PBS or media without cells. This creates a humidity barrier and ensures more consistent results in the inner wells.
-
Issue 2: Inconsistent Protein Expression Changes in Western Blots
Q: Our Western blot results for downstream targets of this compound (e.g., MYC, p21) are not consistent. Sometimes we see the expected changes, and other times we don't. Why might this be happening?
A: Western blotting inconsistencies can arise from multiple steps in the protocol. Here's a checklist for troubleshooting:
-
Treatment Conditions:
-
Problem: Suboptimal treatment duration or this compound concentration can lead to weak or variable effects.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for observing changes in your target proteins. Remember that the kinetics of protein downregulation can vary. For example, MYC is a protein with a short half-life, and changes in its expression may be detectable within a few hours of treatment.
-
-
Lysate Preparation and Protein Quantification:
-
Problem: Incomplete cell lysis or inaccurate protein quantification will lead to unequal loading on the gel.
-
Solution: Use a suitable lysis buffer containing protease and phosphatase inhibitors. Ensure complete lysis by sonication or other appropriate methods. Use a reliable protein quantification assay (e.g., BCA) and ensure that you are in the linear range of the assay for all your samples.
-
-
Antibody Performance:
-
Problem: The quality and concentration of primary and secondary antibodies are critical for reliable results.
-
Solution:
-
Validate your primary antibodies to ensure they are specific for the target protein.
-
Optimize the dilution of both your primary and secondary antibodies. Using too high a concentration can lead to non-specific bands and high background, while too low a concentration will result in a weak signal.
-
Ensure you are using the correct secondary antibody that recognizes the species of your primary antibody.
-
-
-
Loading Controls:
-
Problem: An inappropriate or inconsistently expressed loading control can lead to misinterpretation of the results.
-
Solution: Choose a loading control (e.g., GAPDH, β-actin, Tubulin) that is not affected by this compound treatment in your specific cell model. Validate that the expression of your chosen loading control remains stable across all treatment conditions.
-
Issue 3: Variable In Vivo Antitumor Efficacy
Q: We are observing high variability in tumor growth inhibition in our in vivo xenograft studies with this compound. What factors could be contributing to this?
A: In vivo experiments are inherently more complex and subject to greater variability. Here are some key areas to investigate:
-
Drug Formulation and Administration:
-
Problem: Inconsistent formulation or administration of this compound can lead to variable drug exposure in the animals.
-
Solution: Prepare the in vivo formulation consistently for each experiment.[5] Ensure accurate and consistent oral gavage or other administration techniques. Consider the effect of food on bioavailability, as studies have shown that plasma exposure to this compound can be higher under fed conditions.[3]
-
-
Tumor Heterogeneity:
-
Problem: Patient-derived xenograft (PDX) models and even cell line-derived xenografts can exhibit significant heterogeneity in tumor growth and response to treatment.
-
Solution: Ensure that tumors are of a consistent size at the start of the treatment. Randomize animals into treatment and control groups based on tumor volume. Increase the number of animals per group to improve statistical power and account for inter-animal variability.
-
-
Pharmacokinetics and Pharmacodynamics (PK/PD):
-
Problem: The dosing schedule may not be optimal for maintaining a therapeutic concentration of this compound at the tumor site.
-
Solution: If possible, conduct pilot PK studies to determine the drug concentration in plasma and tumor tissue over time. Correlate drug exposure with pharmacodynamic markers of BET inhibition, such as changes in platelet counts, which have been shown to correlate with this compound exposure.[3][4] This can help optimize the dosing regimen.
-
-
Intrinsic and Acquired Resistance Mechanisms:
-
Problem: Tumors may have intrinsic resistance or develop acquired resistance to BET inhibitors.
-
Solution: Be aware of potential resistance mechanisms, such as the activation of parallel signaling pathways like the MAPK or PI3K pathways, which can compensate for BET inhibition.[7][8] Consider combination therapies to overcome resistance. For example, combining BET inhibitors with inhibitors of these pathways has shown synergistic effects in some preclinical models.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 | Notes |
| Cutaneous apocrine sweat gland carcinoma patient-derived tumor cells | Skin Cancer | Cell Viability | 2.12 µM | This compound is described as a potent DNA damage response targeted drug in this context.[2] |
| Various Cancer Cell Lines | Various | Not Specified | ≤ 1 µM | Described as a potent BET bromodomain protein (BRD4) inhibitor.[5] |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, assay type, and incubation time. Researchers should determine the IC50 for their specific system.
Experimental Protocols
Cell Viability Assay (General Protocol)
This protocol provides a general framework for assessing the effect of this compound on cell proliferation/viability using a 96-well plate format.
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Determine cell number and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density in a complete growth medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Prepare serial dilutions of this compound in a complete growth medium. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours). A 48-hour incubation at a concentration of 500 nM has been reported for some cell types.[2]
-
-
Assay Procedure (Example using MTT):
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (media only) from all other readings.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Western Blot Analysis (General Protocol)
This protocol outlines the general steps for analyzing changes in protein expression following this compound treatment.
-
Cell Lysis:
-
Seed cells in 6-well plates or 10 cm dishes and treat with the desired concentrations of this compound for the appropriate duration.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix a consistent amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto a polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-MYC, anti-p21, anti-BRD4) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software and normalize to a loading control.
-
Visualizations
Caption: BET inhibitor signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting logical flow.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. First-in-human Phase 1 open label study of the BET inhibitor this compound in patients with selected solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-human Phase 1 open label study of the BET inhibitor this compound in patients with selected solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Overcoming BET inhibitor resistance in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Cumulative Toxicity of ODM-207
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers utilizing the BET bromodomain inhibitor, ODM-207, in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during preclinical and in vitro studies, ensuring data integrity and efficient experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable small molecule that functions as a pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] By binding to the acetylated lysine recognition motifs in the bromodomains of BET proteins, this compound prevents their interaction with acetylated histones.[3] This disruption of chromatin remodeling leads to the suppression of the transcription of key oncogenes, such as MYC, which are crucial for cancer cell proliferation and survival.[4]
Q2: What are the known cumulative toxicities of this compound from clinical studies?
A2: A first-in-human Phase 1 clinical trial (NCT03035591) of this compound in patients with selected solid tumors identified several common adverse events.[5][6] The most frequently observed toxicities included thrombocytopenia, asthenia (weakness or lack of energy), nausea, anorexia, diarrhea, fatigue, and vomiting.[5][6] The dose-limiting toxicity was determined to be intolerable fatigue. The highest studied dose was 2 mg/kg, and the study concluded that this compound has a narrow therapeutic window.[5][6][7]
Q3: What preclinical toxicities have been observed with BET inhibitors like this compound?
A3: Preclinical studies with various BET inhibitors have highlighted several on-target toxicities. The most common is thrombocytopenia, which is considered a class effect of BET inhibitors and is reversible.[7][8] This is thought to be due to the role of BRD4 in hematopoietic stem cell expansion and progenitor cell development.[8] Gastrointestinal toxicities, such as diarrhea and effects on the small intestine, have also been observed in animal models.[8][9] These effects are also generally reversible upon cessation of treatment.[10]
Q4: Are there any known off-target effects of this compound?
A4: this compound has been shown to have minimal cross-reactivity with non-BET family bromodomains.[1][2] However, as with any small molecule inhibitor, the potential for off-target effects should be considered, and appropriate controls should be included in all experiments.
Data Presentation: Summary of Toxicities
Table 1: Cumulative Toxicities of this compound Observed in Phase 1 Clinical Trial [5][6]
| Toxicity Category | Common Adverse Events | Dose-Limiting Toxicity |
| Hematological | Thrombocytopenia | - |
| General | Asthenia, Fatigue | Intolerable Fatigue |
| Gastrointestinal | Nausea, Anorexia, Diarrhea, Vomiting | - |
Note: This table summarizes findings from the NCT03035591 clinical trial. Preclinical quantitative toxicity data for this compound is not publicly available in detail. Researchers should perform their own dose-finding and toxicity studies in their specific models.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]
Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol provides a general method for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating them with the desired concentrations of this compound for a specific time. Include an untreated control group.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[10][11][12][13][14]
-
Healthy cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Troubleshooting Guides
Issue 1: High variability in MTT assay results.
-
Possible Cause: Uneven cell seeding, edge effects in the 96-well plate, or interference of this compound with the MTT reagent.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.
-
To minimize edge effects, avoid using the outer wells of the 96-well plate for experimental samples; instead, fill them with sterile PBS or culture medium.
-
Run a control with this compound in cell-free medium to check for any direct reduction of MTT by the compound.
-
Consider alternative viability assays like CellTiter-Glo® which measures ATP levels and may be less prone to compound interference.[15]
-
Issue 2: High background or non-specific staining in Annexin V-FITC flow cytometry.
-
Possible Cause: Inappropriate cell handling leading to membrane damage, excessive centrifugation speeds, or prolonged incubation times.
-
Troubleshooting Steps:
-
Handle cells gently throughout the staining procedure to maintain plasma membrane integrity.
-
Use optimal centrifugation speeds (typically 300-400 x g) to pellet the cells without causing damage.
-
Adhere strictly to the recommended incubation times for Annexin V-FITC and PI staining.
-
Ensure proper compensation settings on the flow cytometer to correct for spectral overlap between FITC and PI.
-
Examine cells under a microscope to visually confirm apoptosis versus necrosis.[13]
-
Issue 3: Difficulty in detecting the target protein (e.g., BRD4, MYC) by Western blot after this compound treatment.
-
Possible Cause: Low protein expression, inefficient protein extraction, or antibody issues.
-
Troubleshooting Steps:
-
Ensure you are using an appropriate lysis buffer that includes protease and phosphatase inhibitors to prevent protein degradation.
-
Determine the optimal protein concentration to load per well; you may need to load more protein for low-abundance targets.
-
Verify the specificity and optimal dilution of your primary antibody. Run a positive control if available.
-
Optimize the transfer conditions (time and voltage) based on the molecular weight of your target protein.
-
Ensure that the blocking step is sufficient to prevent non-specific antibody binding.[6][16][17][18][19]
-
Issue 4: Unexpected in vivo toxicity in animal models.
-
Possible Cause: Vehicle toxicity, inappropriate dosing regimen, or species-specific sensitivity.
-
Troubleshooting Steps:
-
Conduct a pilot study with the vehicle alone to rule out any vehicle-induced toxicity.
-
Perform a dose-range finding study to determine the maximum tolerated dose (MTD) of this compound in your specific animal model.
-
Closely monitor the animals for clinical signs of toxicity, including weight loss, changes in behavior, and signs of gastrointestinal distress.
-
Consider the route and frequency of administration, as this can significantly impact the toxicity profile.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound as a BET inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. How To Use Flow Cytometry To Measure Apoptosis, Necrosis, and Autophagy - ExpertCytometry [expertcytometry.com]
- 3. BET inhibitors as a therapeutic intervention in gastrointestinal gene signature-positive castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. First-in-human Phase 1 open label study of the BET inhibitor this compound in patients with selected solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western blot troubleshooting guide: Novus Biologicals [novusbio.com]
- 7. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical evidence for management of thrombocytopenia associated with bromodomain extra-terminal (BET) inhibition therapy. - ASCO [asco.org]
- 12. Frontiers | NFE2 and PF4 as biomarkers for BET inhibition-induced thrombocytopenia in preclinical and clinical studies [frontiersin.org]
- 13. Apoptosis and Beyond: Cytometry in Studies of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Overcoming BET inhibitor resistance in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western Blot Troubleshooting | Thermo Fisher Scientific - BG [thermofisher.com]
- 17. Western blot troubleshooting guide! [jacksonimmuno.com]
- 18. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 19. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Comparative Analysis of BET Bromodomain Inhibitors: ODM-207, JQ1, and OTX015
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of three prominent Bromodomain and Extra-Terminal (BET) inhibitors: ODM-207, JQ1, and OTX015. This analysis is supported by a compilation of preclinical data from various studies, detailing their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols utilized in their evaluation.
All three compounds are potent inhibitors of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which are crucial epigenetic readers that regulate the transcription of key oncogenes. By competitively binding to the bromodomains of BET proteins, these inhibitors displace them from chromatin, leading to the suppression of target gene expression, most notably the master regulator of cell proliferation, MYC. This disruption of oncogenic signaling pathways ultimately results in cell cycle arrest, senescence, and apoptosis in cancer cells. While sharing a common mechanism, structural differences and potential variations in their binding affinities may contribute to differences in their biological activity and efficacy across various cancer types. This compound is structurally distinct from the benzodiazepine-based inhibitors like JQ1 and OTX015.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound, JQ1, and OTX015 as reported in various preclinical studies. It is important to note that the experimental conditions, such as cell lines and animal models, vary between studies, which should be taken into consideration when making direct comparisons.
In Vitro Efficacy: Inhibition of Cancer Cell Proliferation
| Compound | Cancer Type | Cell Line | IC50 / GI50 (nM) | Reference |
| This compound | Prostate Cancer | LNCaP | Potent antiproliferative effects | |
| Breast Cancer (ER+) | Multiple cell lines | Effective inhibition of proliferation | ||
| Hematological Malignancies | Various cell lines | Potently inhibits cell viability | ||
| JQ1 | Multiple Myeloma | KMS-34 | 68 | |
| Multiple Myeloma | LR5 | 98 | ||
| Lung Adenocarcinoma | Multiple cell lines | 420 - 4190 (sensitive lines) | ||
| Ovarian Endometrioid Carcinoma | A2780 | 410 | ||
| Ovarian Endometrioid Carcinoma | TOV112D | 750 | ||
| Endometrial Endometrioid Carcinoma | HEC151 | 280 | ||
| Rhabdomyosarcoma | Rh4, Rh41 | < 1000 | ||
| Ewing Sarcoma | Multiple cell lines | < 1000 (sensitive lines) | ||
| OTX015 | Acute Myeloid Leukemia | KG1 | 198.3 | |
| Acute Myeloid Leukemia | NOMO1 | 229.1 | ||
| Acute Lymphoblastic Leukemia | RS4-11 | Most sensitive of tested ALL lines | ||
| Triple-Negative Breast Cancer | MDA-MB-231 | 75 | ||
| Triple-Negative Breast Cancer | HCC1937 | 650 | ||
| Triple-Negative Breast Cancer | MDA-MB-468 | 650 | ||
| Hematologic Malignancies | Various cell lines | 60 - 200 |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound | ER+ Breast Cancer (patient-derived xenograft) | Not specified | Suppresses tumor growth | |
| Colon Carcinoma (syngeneic CT26) | 30 mg/kg, daily, oral | Significant inhibition of tumor growth | ||
| JQ1 | Pancreatic Ductal Adenocarcinoma (patient-derived xenograft) | 50 mg/kg, daily, i.p. | Suppressed tumor growth in 5/5 models | |
| Cholangiocarcinoma (patient-derived xenograft) | 50 mg/kg, daily, i.p. | Suppressed tumor growth in 2/3 models | ||
| Rhabdomyosarcoma & Ewing Sarcoma (xenografts) | Not specified | Significant inhibition of growth during treatment | ||
| OTX015 | Triple-Negative Breast Cancer (MDA-MB-231 xenograft) | 50 mg/kg, twice daily, oral | 41.3% T/C value | |
| Malignant Pleural Mesothelioma (patient-derived xenograft) | Not specified | Significant delay in cell growth | ||
| Pediatric Ependymoma (orthotopic xenograft) | Not specified | Significantly extended survival in 2/3 models | ||
| BRD-NUT Midline Carcinoma (Ty82 xenograft) | 100 mg/kg, once daily, oral | 79% TGI |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of these BET inhibitors.
Cell Viability Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the BET inhibitor or vehicle control for a specified period (e.g., 72 hours).
-
Following treatment, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
The formazan crystals are then solubilized with a solvent (e.g., DMSO).
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is then calculated.
-
-
Calcein AM Assay: This fluorescence-based assay measures the number of live cells.
-
Cells are seeded and treated with the BET inhibitors as described for the MTT assay.
-
After the treatment period, Calcein AM solution is added to the cells.
-
In live cells, intracellular esterases cleave the AM ester group, converting the non-fluorescent Calcein AM to the highly fluorescent calcein.
-
The fluorescence is measured using a fluorescence plate reader. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) can be determined from the dose-response curves.
-
Xenograft Tumor Models
-
Subcutaneous Xenograft Model: This model is commonly used to evaluate the in vivo efficacy of anti-cancer compounds.
-
Cancer cells are cultured and harvested.
-
A specific number of cells (e.g., 5-10 million) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into treatment and control groups.
-
The treatment group receives the BET inhibitor at a specified dose and schedule (e.g., 50 mg/kg daily via intraperitoneal injection or oral gavage), while the control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice weekly) with calipers using the formula: volume = (length × width²)/2.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., western blotting, immunohistochemistry).
-
Signaling Pathways and Mechanisms of Action
BET inhibitors exert their anti-cancer effects by modulating several critical signaling pathways. The diagrams below, generated using the DOT language, illustrate the key mechanisms.
BET Inhibitor Mechanism of Action
Caption: Mechanism of action of BET inhibitors.
Impact on Key Signaling Pathways
BET inhibitors have been shown to modulate not only the MYC pathway but also other critical cancer-related signaling cascades such as NF-κB and JAK/STAT.
Caption: Impact of BET inhibitors on major signaling pathways.
A Comparative Analysis of ODM-207 and Other BET Inhibitors in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Performance and Mechanisms of Novel Epigenetic Therapies
The landscape of prostate cancer treatment is continually evolving, with a significant focus on targeting epigenetic regulators. Among these, the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a critical therapeutic target. BET inhibitors disrupt the interaction between BET proteins and acetylated histones, leading to the downregulation of key oncogenes, including c-Myc, and subsequent inhibition of tumor growth. This guide provides a comprehensive comparison of ODM-207, a potent pan-BET inhibitor, with other notable BET inhibitors that have been evaluated in the context of prostate cancer, supported by available preclinical and clinical data.
Mechanism of Action: Disrupting Oncogenic Transcription
BET proteins, particularly BRD4, act as epigenetic "readers" that recognize acetylated lysine residues on histones. This binding recruits transcriptional machinery to the promoters and enhancers of target genes, including the androgen receptor (AR) and the oncogene c-Myc, both critical drivers of prostate cancer progression. BET inhibitors competitively bind to the bromodomains of BET proteins, displacing them from chromatin and thereby suppressing the transcription of these key cancer-promoting genes. This mechanism is central to the anti-tumor activity of BET inhibitors in prostate cancer.[1][2][3]
Figure 1: Mechanism of Action of BET Inhibitors
Preclinical Efficacy: A Head-to-Head Look
Preclinical studies have demonstrated the potential of various BET inhibitors in prostate cancer cell lines and xenograft models. These studies provide valuable insights into their relative potency and spectrum of activity.
In Vitro Activity
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the in vitro potency of different compounds. While direct comparative studies are limited, available data for several BET inhibitors in various prostate cancer cell lines are summarized below.
| BET Inhibitor | Prostate Cancer Cell Line | IC50 (nM) | Reference |
| This compound | BRD4 (biochemical assay) | ≤ 1000 | [4] |
| OTX015 | LNCaP | 200-800 | [5][6] |
| VCaP | 200-800 | [5][6] | |
| 22RV1 | 200-800 | [5][6] | |
| DU145 | 200-800 | [5][6] | |
| PC3 | 200-800 | [5][6] | |
| ZEN-3694 | Various PCa cell lines | Submicromolar | [7][8][9] |
| I-BET762 | LNCaP, VCaP, 22RV1 | Growth IC50 reported | [1] |
Note: IC50 values can vary depending on the assay conditions and the specific cell line used. The data presented here are compiled from different studies and should be interpreted with caution.
In Vivo Antitumor Activity
Animal models, particularly xenografts, are crucial for evaluating the in vivo efficacy of drug candidates. Several BET inhibitors have demonstrated significant tumor growth inhibition in prostate cancer xenograft models.
| BET Inhibitor | Xenograft Model | Key Findings | Reference |
| This compound | Prostate cancer xenografts | Evidence of tumor growth inhibition. | [10] |
| ZEN-3694 | 22Rv1, VCaP, LuCaP 35CR (PDX) | Efficacy in inhibiting tumor progression at well-tolerated doses, including in enzalutamide-resistant models. | [7][8][9] |
| OTX015 | LNCaP, VCaP, 22RV1, DU145, PC3 | In vivo experiments were ongoing as of the publication date. | [5][6] |
| I-BET762 | Patient-derived tumor model | Reduction of tumor burden. | [1] |
Clinical Development in Prostate Cancer
Several BET inhibitors have advanced to clinical trials, providing crucial data on their safety, tolerability, and preliminary efficacy in patients with advanced prostate cancer, primarily metastatic castration-resistant prostate cancer (mCRPC).
| BET Inhibitor | Phase | Population | Key Findings | Reference |
| This compound | Phase 1 | Solid tumors (including 12 CRPC patients) | Narrow therapeutic window. Common AEs: thrombocytopenia, asthenia, nausea. No partial or complete responses observed. | [11][12] |
| ZEN-3694 (+ Enzalutamide) | Phase 1b/2a | mCRPC resistant to abiraterone and/or enzalutamide | Acceptable tolerability. Median rPFS of 9.0 months. Grade ≥3 toxicities in 18.7% of patients, including thrombocytopenia (4%). | [8][13][14] |
| GS-5829 (monotherapy and + Enzalutamide) | Phase 1b | mCRPC with progression after abiraterone and/or enzalutamide | Generally tolerated but with limited efficacy. Nonprogression rate at 24 weeks was 25%. High interpatient variability in pharmacokinetics. | [13][15] |
Signaling Pathways and Experimental Workflows
The antitumor effects of BET inhibitors are mediated through the modulation of key signaling pathways. The experimental workflows used to evaluate these agents are critical for understanding their biological activity.
Figure 2: Key Signaling Pathways
References
- 1. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET inhibitors in metastatic prostate cancer: therapeutic implications and rational drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. zenithepigenetics.com [zenithepigenetics.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. First-in-human Phase 1 open label study of the BET inhibitor this compound in patients with selected solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MYC is a regulator of androgen receptor inhibition-induced metabolic requirements in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase Ib Study of the BET Inhibitor GS-5829 as Monotherapy and Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pcf.org [pcf.org]
- 15. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of BET Bromodomain Inhibitors: ODM-207 and I-BET762
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of two prominent BET (Bromodomain and Extra-Terminal) inhibitors, ODM-207 and I-BET762 (also known as Molibresib or GSK525762A). Both compounds are potent inhibitors of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which are key epigenetic readers involved in the regulation of gene transcription. Their inhibition has emerged as a promising therapeutic strategy in oncology and inflammation. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows.
Mechanism of Action: Targeting Transcriptional Elongation
Both this compound and I-BET762 function by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains. This prevents the recruitment of BET proteins to acetylated histones at gene promoters and enhancers, thereby inhibiting the transcriptional elongation of target genes. A primary downstream effect of BET inhibition is the suppression of the MYC oncogene, a critical driver of cell proliferation and survival in many cancers.[1][2]
Comparative Performance Data
The following tables summarize the in vitro efficacy of this compound and I-BET762 across various cancer cell lines. It is important to note that the available data for this compound's IC50 values are less specific than those for I-BET762.
Table 1: Anti-Proliferative Activity (IC50) of this compound and I-BET762 in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | I-BET762 IC50 (nM) | Reference |
| VCaP | Prostate Cancer | Potent antiproliferative effects | 25 - 150 | [1][3] |
| 22Rv1 | Prostate Cancer | Potent antiproliferative effects | 25 - 150 | [1][3] |
| LNCaP | Prostate Cancer | Potent antiproliferative effects | 25 - 150 | [1] |
| PC3 | Prostate Cancer | Minimal growth inhibition | > 5000 | [1] |
| DU145 | Prostate Cancer | Not specified | > 5000 | [4] |
| MCF-7 | Breast Cancer (ER+) | Potent antiproliferative effects | Not specified | [3] |
| Cutaneous Apocrine Sweat Gland Carcinoma | Skin Cancer | 2.12 | Not specified | [5] |
Note: "Potent antiproliferative effects" for this compound are reported without specific IC50 values in some studies, while other sources state a general IC50 of ≤ 1 μM.[6]
Table 2: Effects on Cell Cycle
| Compound | Cell Line | Effect | Reference |
| This compound | LNCaP (Prostate) | Cell cycle arrest | [7] |
| VCaP (Prostate) | Apoptosis | [7] | |
| Patient-derived Breast Cancer | Cell cycle arrest and cellular senescence | [3] | |
| I-BET762 | LNCaP (Prostate) | G1 arrest | [1] |
| VCaP (Prostate) | Sub-G1 accumulation (apoptosis) | [1] |
A notable finding is that this compound has been shown to inhibit the proliferation and downregulate MYC levels in cells that have acquired resistance to other BET inhibitors, including I-BET762.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These represent standard protocols and may have been adapted by the researchers in the referenced studies.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells in culture
-
96-well plates
-
Test compounds (this compound, I-BET762)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or I-BET762. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot for MYC Protein Expression
This technique is used to detect and quantify the levels of MYC protein in cell lysates.
Materials:
-
Treated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-c-MYC)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Conclusion
Both this compound and I-BET762 are potent pan-BET inhibitors that demonstrate significant anti-proliferative effects in a variety of cancer models, largely through the downregulation of the MYC oncogene. While I-BET762 has been extensively characterized with specific IC50 values reported across numerous cell lines, the publicly available data for this compound, though indicating high potency, is often less quantitative. A key differentiator for this compound is its reported efficacy in models that have developed resistance to other BET inhibitors, suggesting a potential role in overcoming acquired resistance. Further head-to-head comparative studies are warranted to fully elucidate the relative potency and therapeutic potential of these two compounds. This guide provides a foundational comparison to aid researchers in the selection and application of these important epigenetic modulators.
References
- 1. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
A Head-to-Head Examination of ODM-207 and Other Epigenetic Drug Candidates
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison Guide
The field of epigenetic therapeutics is rapidly evolving, with a host of novel molecules targeting the intricate machinery of gene expression regulation in cancer. Among these, Bromodomain and Extra-Terminal (BET) inhibitors have emerged as a promising class of drugs. This guide provides a detailed comparison of ODM-207, a potent and selective BET inhibitor, with other key epigenetic drugs, focusing on available preclinical and clinical data.
This compound: A Structurally Distinct BET Inhibitor
This compound is an orally bioavailable small molecule that selectively targets the BET family of proteins: BRD2, BRD3, BRD4, and BRDT.[1] Structurally, it is distinct from the well-characterized benzodiazepine-based BET inhibitors such as JQ1.[2] Its mechanism of action involves competitively binding to the acetylated lysine recognition motifs in the bromodomains of BET proteins. This disrupts the interaction between BET proteins and acetylated histones, leading to a cascade of downstream effects that ultimately inhibit the transcription of key oncogenes, most notably MYC.[1][3]
Signaling Pathway of BET Inhibition by this compound
References
On-Target Efficacy of ODM-207: An In Vitro Comparison of a Novel BET Inhibitor
A detailed guide for researchers, scientists, and drug development professionals on the in vitro on-target effects of ODM-207, a potent Bromodomain and Extra-Terminal (BET) family protein inhibitor. This guide provides a comparative analysis with other well-characterized BET inhibitors, supported by experimental data and detailed protocols.
Introduction
This compound is a novel, potent, and selective pan-inhibitor of the BET family of proteins (BRD2, BRD3, and BRD4), which are key epigenetic readers regulating gene transcription.[1][2] Unlike many well-known BET inhibitors such as JQ1, OTX015, and I-BET762, which are benzodiazepine derivatives, this compound is structurally distinct.[1] Inhibition of BET proteins has emerged as a promising therapeutic strategy in oncology, and understanding the specific on-target effects of new inhibitors like this compound is crucial for their development and clinical application.
This guide provides a comprehensive overview of the in vitro on-target effects of this compound, comparing its performance with other key BET inhibitors. All quantitative data is summarized for easy comparison, and detailed experimental methodologies for key assays are provided.
Comparative In Vitro Activity of BET Inhibitors
The inhibitory activity of this compound and other BET inhibitors is typically assessed using in vitro biochemical assays that measure their ability to disrupt the interaction between BET bromodomains and acetylated histone peptides. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | BRD4 | ≤ 1000 | Not Specified | [3] |
| (+)-JQ1 | BRD2 (N-term) | 17.7 | Not Specified | |
| BRD4 (C-term) | 32.6 | Not Specified | ||
| BRD4 (N-term) | 76.9 | AlphaScreen | ||
| OTX015 | BRD2, BRD3, BRD4 | 92 - 112 | Not Specified | |
| I-BET-762 | BET family | ~35 | Cell-free | |
| BET family | 32.5 - 42.5 | TR-FRET |
Mechanism of Action: BET Inhibition
BET proteins are characterized by two N-terminal bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails, a key step in transcriptional activation. By competitively binding to these bromodomains, BET inhibitors like this compound displace BET proteins from chromatin, leading to the downregulation of target genes, including key oncogenes like MYC.[1]
Experimental Protocols
Accurate determination of in vitro potency is fundamental in drug discovery. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen are two common, robust, and high-throughput methods used to quantify the binding affinity of inhibitors to BET bromodomains.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the disruption of the interaction between a tagged BET protein and a fluorescently labeled histone peptide.
Principle: A donor fluorophore (e.g., Terbium-cryptate) is conjugated to an antibody that recognizes a tag on the BET protein (e.g., GST or HIS tag). An acceptor fluorophore (e.g., d2) is conjugated to the acetylated histone peptide. When the BET protein and the histone peptide interact, the donor and acceptor are brought into close proximity, allowing for fluorescence resonance energy transfer upon excitation of the donor. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Dilute the tagged BET protein (e.g., GST-BRD4) and the fluorescently labeled acetylated histone H4 peptide to their final concentrations in the assay buffer.
-
Dilute the donor (e.g., anti-GST-Tb) and acceptor (e.g., Streptavidin-d2, if using a biotinylated peptide) in the assay buffer.
-
Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, followed by a further dilution in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the diluted test compound or DMSO (as a control) to the wells.
-
Add 4 µL of the BET protein solution to each well.
-
Add 4 µL of the acetylated histone peptide solution to each well.
-
Incubate at room temperature for 30 minutes.
-
Add 10 µL of the detection mixture (containing donor and acceptor fluorophores).
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
AlphaScreen Assay
This bead-based proximity assay also measures the disruption of the BET protein-histone peptide interaction.
Principle: Donor and acceptor beads are coated with molecules that will bind to the BET protein and the histone peptide, respectively. For example, streptavidin-coated donor beads can bind to a biotinylated histone peptide, and nickel-chelate acceptor beads can bind to a HIS-tagged BET protein. When the protein and peptide interact, the beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission at 520-620 nm. An inhibitor disrupts the interaction, separating the beads and reducing the signal.[4][5][6]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Dilute the HIS-tagged BET protein and the biotinylated acetylated histone H4 peptide to their final concentrations in the assay buffer.[5]
-
Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted test compound or DMSO to the wells.
-
Add 5 µL of the HIS-tagged BET protein solution to each well.
-
Add 5 µL of the biotinylated acetylated histone H4 peptide solution to each well.
-
Incubate at room temperature for 30 minutes.
-
Add 10 µL of a mixture of streptavidin-donor and nickel-chelate acceptor beads in assay buffer.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Conclusion
This compound is a potent pan-BET inhibitor with a distinct chemical structure compared to many other BET inhibitors in development.[1] The in vitro data available to date demonstrates its on-target activity against BRD4.[3] For a more comprehensive understanding of its profile, further studies detailing its IC50 values against other BET family members and its selectivity against a broader panel of bromodomains would be beneficial. The provided experimental protocols for TR-FRET and AlphaScreen assays offer a robust framework for researchers to independently verify and expand upon the on-target effects of this compound and other novel BET inhibitors.
References
- 1. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Large-Scale Computational Screening Identifies First in Class Multitarget Inhibitor of EGFR Kinase and BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
Evaluating ODM-207 in Enzalutamide-Resistant Prostate Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to second-generation androgen receptor (AR) antagonists like enzalutamide represents a significant clinical challenge in the management of metastatic castration-resistant prostate cancer (mCRPC). A key mechanism of this resistance is the expression of constitutively active AR splice variants, most notably AR-V7, which lack the ligand-binding domain targeted by enzalutamide. This guide provides a comparative evaluation of ODM-207, a novel BET (Bromodomain and Extra-Terminal) inhibitor, and its efficacy in preclinical models of enzalutamide-resistant prostate cancer.
Mechanism of Action: Targeting the Epigenome to Overcome Resistance
This compound is a potent pan-BET inhibitor that functions by binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT). This binding prevents their interaction with acetylated histones, thereby disrupting the transcription of key oncogenes, including c-Myc. In the context of enzalutamide resistance, the downregulation of c-Myc is critical, as c-Myc is a positive regulator of both full-length AR and the resistance-conferring AR-V7 splice variant. By inhibiting this pathway, this compound offers a therapeutic strategy to overcome resistance mediated by AR-V7.
Preclinical Efficacy of this compound and Comparators
While direct head-to-head quantitative data for this compound against enzalutamide in resistant models is limited in publicly available literature, preclinical studies have demonstrated its significant activity. In the 22Rv1 prostate cancer xenograft model, which expresses both full-length AR and AR-V7 and exhibits resistance to enzalutamide, oral administration of this compound has been shown to be highly efficacious in suppressing tumor growth, whereas enzalutamide had only a modest effect.
The following tables summarize key quantitative data from preclinical studies on enzalutamide and other investigational agents in enzalutamide-resistant models to provide a comparative landscape.
In Vitro Efficacy: Cell Viability (IC50)
| Compound | Cell Line | Resistance Mechanism | IC50 (µM) |
| Enzalutamide | C4-2B (Parental) | - | 18.84[1] |
| Enzalutamide | MDVR (Enzalutamide-Resistant) | Upregulated AR signaling | 41.64[1] |
| Enzalutamide | 22Rv1 | AR-V7 expression | ~1.0 |
| This compound | Data Not Available |
In Vivo Efficacy: Xenograft Models
| Treatment | Xenograft Model | Key Resistance Feature | Tumor Growth Inhibition |
| Enzalutamide | 22Rv1 | AR-V7 Expression | Modest effect[2] |
| This compound | 22Rv1 | AR-V7 Expression | Reported as "very efficacious" |
| NLG207 (8 mg/kg) + Enzalutamide | 22Rv1 | AR-V7 Expression | 93% reduction in average tumor volume after 3 weeks[1][3][4] |
| Enzalutamide | Castrated VCaP | AR amplification, AR-V7 expression | - |
| NLG207 + Enzalutamide | Castrated VCaP | AR amplification, AR-V7 expression | 51% decrease in the median rate of tumor growth compared to enzalutamide alone[1][3][4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of this compound and other agents in enzalutamide-resistant models.
Cell Proliferation Assay (CCK-8/MTT)
-
Cell Seeding: Prostate cancer cells (e.g., 22Rv1, LNCaP, or enzalutamide-resistant derivatives) are seeded in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well in their respective growth media and incubated for 24 hours.
-
Drug Treatment: The following day, cells are treated with a range of concentrations of the test compound (e.g., this compound, enzalutamide) or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period, typically 48 to 168 hours, depending on the cell line's doubling time.
-
Viability Assessment:
-
CCK-8 Assay: 10 µL of Cell Counting Kit-8 solution is added to each well, and the plate is incubated for 1-4 hours. The absorbance is then measured at 450 nm using a microplate reader.
-
MTT Assay: 10 µL of MTT reagent is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in 150 µL of DMSO, and the absorbance is measured at a specific wavelength (e.g., 490 nm).
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Western Blotting for AR-V7 and c-Myc
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for AR-V7, c-Myc, full-length AR, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model (22Rv1)
-
Cell Implantation: 22Rv1 cells (typically 1-5 x 10⁶ cells) are suspended in a mixture of media and Matrigel and injected subcutaneously into the flanks of male immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Tumor Growth and Castration: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). For castration-resistant models, mice undergo surgical castration.
-
Treatment: Once tumors are established post-castration, mice are randomized into treatment groups and receive the investigational drug (e.g., this compound), a comparator (e.g., enzalutamide), or vehicle control via the appropriate route of administration (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is concluded when tumors reach a predetermined size, and tumors are excised for further analysis (e.g., western blotting, immunohistochemistry).
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To better understand the molecular mechanisms and experimental design, the following diagrams are provided.
References
- 1. Antitumor Activity of NLG207 (Formerly CRLX101) in Combination with Enzalutamide in Preclinical Prostate Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High intratumoral dihydrotestosterone is associated with antiandrogen resistance in VCaP prostate cancer xenografts in castrated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumor activity of NLG207 (formerly CRLX101) in combination with enzalutamide in preclinical prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of ODM-207: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for ODM-207, a potent BET bromodomain inhibitor. Adherence to these protocols is critical to ensure laboratory safety, minimize environmental impact, and maintain regulatory compliance. The information presented herein is intended for professionals in research, scientific, and drug development fields.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. Key safety considerations include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (nitrile or butyl rubber), and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Spill Management: In case of a spill, avoid generating dust. Absorb spills with an inert material and place it in a sealed container for disposal as hazardous waste.
Disposal Procedures for this compound
The disposal of this compound and its associated waste must be conducted in accordance with local, state, and federal regulations for hazardous chemical waste.[1][2] As a potent bioactive molecule, this compound should not be disposed of in standard laboratory trash or down the drain.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder, contaminated labware (e.g., weigh boats, pipette tips), and used PPE in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions of this compound, typically prepared in solvents like Dimethyl Sulfoxide (DMSO), should be collected in a separate, compatible hazardous waste container.[3] Do not mix with incompatible waste streams.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[2]
-
The label must include the full chemical name ("this compound"), the solvent used (e.g., "in DMSO"), and the approximate concentration and quantity.[2]
-
Indicate the relevant hazard pictograms (e.g., harmful, irritant).
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Follow chemical compatibility guidelines for storage to avoid dangerous reactions.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2][4]
-
Provide the EHS office or contractor with a completed hazardous waste manifest form, accurately detailing the contents of the waste containers.
-
Quantitative Data Summary
For researchers preparing solutions of this compound, the following solubility information is provided for common laboratory solvents. This data is essential for accurate solution preparation and subsequent waste management.
| Solvent | Maximum Solubility (Approx.) |
| DMSO | ~38 mg/mL |
Note: Data sourced from publicly available supplier information.
Experimental Protocols and Visualizations
To support the safe and effective use of this compound in a research setting, this section provides a generalized experimental workflow for in vitro kinase inhibitor testing and a diagram of the BET bromodomain signaling pathway, which this compound inhibits.
Generalized In Vitro Kinase Inhibitor Assay Workflow:
This workflow outlines the typical steps involved in assessing the efficacy of a kinase inhibitor like this compound in a laboratory setting.
Caption: Generalized workflow for an in vitro kinase inhibitor assay.
BET Bromodomain Signaling Pathway Inhibition by this compound:
This compound functions by inhibiting BET bromodomain proteins, which are critical readers of epigenetic marks and regulators of gene transcription. The following diagram illustrates this mechanism of action.
References
- 1. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Odm-207
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Odm-207, a potent BET bromodomain inhibitor. Adherence to these guidelines is critical to ensure personnel safety and maintain a secure laboratory environment. The following procedural guidance is designed to directly address operational questions and establish a trusted source for chemical handling and laboratory safety.
Key Physical and Chemical Properties of this compound
A clear understanding of this compound's properties is foundational to its safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₁N₃O₃ | --INVALID-LINK-- |
| Formula Weight | 375.4 g/mol | --INVALID-LINK-- |
| Purity | ≥98% | --INVALID-LINK-- |
| Formulation | A solid | --INVALID-LINK-- |
| Solubility (DMSO) | 10 mM | --INVALID-LINK-- |
| Storage Temperature | -20°C | --INVALID-LINK-- |
| Stability | ≥ 4 years (at -20°C) | --INVALID-LINK-- |
Essential Personal Protective Equipment (PPE)
Given the potent nature of this compound and its classification as a hazardous compound, a comprehensive approach to personal protective equipment is mandatory. The following PPE should be worn at all times when handling the compound, from initial receipt to final disposal.
-
Hand Protection : Two pairs of chemotherapy-rated nitrile gloves should be worn.[1] The outer glove should be changed immediately upon known or suspected contamination.
-
Body Protection : A disposable, fluid-resistant gown that is shown to be impermeable to hazardous drugs is required.[1] This should be worn over standard laboratory clothing.
-
Eye and Face Protection : ANSI-rated safety glasses with side shields are the minimum requirement. However, for procedures with a risk of splashing or aerosol generation (e.g., dissolving the solid, vortexing), a full-face shield or safety goggles should be used in conjunction with a surgical mask.[2]
-
Respiratory Protection : For procedures that may generate aerosols or when handling the powder outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved N95 respirator or higher is recommended.[1]
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to minimize exposure risk. The following diagram and procedural steps outline the recommended operational plan for handling this compound in a laboratory setting.
Experimental Protocols
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound into your chemical inventory system.
-
Store the container at -20°C in a designated and clearly labeled area for potent compounds.[3]
2. Weighing and Dissolving (to be performed in a certified chemical fume hood or powder containment hood):
-
Don all required PPE as outlined above.
-
Place a weigh boat on a calibrated analytical balance.
-
Carefully transfer the required amount of solid this compound to the weigh boat using a dedicated spatula.
-
Record the weight and carefully transfer the solid to an appropriate vial.
-
Using a calibrated pipette, add the required volume of DMSO to achieve the desired concentration (e.g., 10 mM).[3]
-
Cap the vial securely and vortex until the solid is fully dissolved. A brief sonication may be used to aid dissolution if necessary.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
3. Experimental Use:
-
When performing experiments, handle all solutions containing this compound within a chemical fume hood or biological safety cabinet.
-
Use mechanical pipetting aids; never pipette by mouth.[4]
-
Minimize the creation of aerosols.[4]
Disposal Plan
Proper disposal of this compound and all associated materials is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Solid Waste : All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips, vials) should be considered hazardous waste. These items should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions of this compound and any contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatible.
-
Sharps : Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container for hazardous waste.[4]
2. Disposal Procedure:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
Emergency Procedures
1. Spills:
-
Small Spills (in a fume hood):
-
Decontaminate the area with an appropriate solvent (e.g., ethanol) and absorbent pads.
-
Collect all cleanup materials in the solid hazardous waste container.
-
-
Large Spills (or spills outside of a fume hood):
-
Evacuate the immediate area and alert others.
-
Contact your institution's EHS or emergency response team immediately.
-
Prevent entry to the contaminated area until it has been cleared by trained personnel.
-
2. Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Signaling Pathway and Logical Relationships
As a BET bromodomain inhibitor, this compound prevents the interaction between BET proteins and acetylated histones, thereby disrupting chromatin remodeling and the expression of key oncogenes like MYC.[5] This mechanism underlies its potent anti-proliferative effects.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
